DQP-1105
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H24BrN3O4 |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
Clé InChI |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Foundational & Exploratory
DQP-1105: A Deep Dive into its Mechanism of Action as a Selective NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
DQP-1105 has emerged as a significant research tool and potential therapeutic lead due to its selective inhibition of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits. This technical guide synthesizes the current understanding of its mechanism of action, presenting key data, experimental methodologies, and visual representations of its molecular interactions.
Core Mechanism: Noncompetitive Allosteric Modulation
This compound functions as a noncompetitive negative allosteric modulator (NAM) of NMDA receptors.[1][2][3][4] This means it does not directly compete with the binding of the primary agonists, glutamate and glycine.[1][2][3] Instead, it binds to a distinct site on the receptor complex, inducing a conformational change that reduces the channel's probability of opening.
Key characteristics of its mechanism include:
-
Subunit Selectivity: this compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][3][4]
-
Voltage Independence: The inhibitory action of this compound is not dependent on the membrane potential.[1][2][3]
-
Glutamate Dependence: The binding and inhibitory effect of this compound are enhanced in the presence of glutamate.[5] This suggests that the conformational changes induced by glutamate binding likely increase the affinity of this compound for its allosteric site.
-
Inhibition of a Pregating Step: Single-channel recording studies have shown that this compound reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[1][3] This indicates that the drug inhibits a step in the receptor activation pathway that occurs before the channel pore opens.[1][3]
Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory potency (IC50) of this compound on various NMDA receptor subunit combinations as determined by electrophysiological recordings in different expression systems.
| Receptor Subunit | IC50 (µM) | Expression System | Reference |
| GluN1/GluN2C | 7.0 | Xenopus laevis oocytes | [4][5] |
| GluN1/GluN2D | 2.7 | Xenopus laevis oocytes | [4][5] |
| Receptor Subunit | Inhibition by 33 µM this compound | Estimated IC50 | Expression System | Reference |
| GluN1/GluN2A | 65 ± 3% of control | > 33 µM | HEK cells | [2] |
| GluN1/GluN2B | Negligible inhibition | > 33 µM | HEK cells | [2] |
Key Experimental Protocols
The characterization of this compound's mechanism of action has relied on several key experimental techniques.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is a cornerstone for studying the pharmacology of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubation: The oocytes are incubated for 24-72 hours to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -40 to -70 mV).
-
-
Drug Application:
-
A baseline response is established by applying a solution containing the agonists glutamate and glycine.
-
This compound is then co-applied with the agonists at varying concentrations to determine its inhibitory effect on the ion current.
-
-
Data Analysis: The resulting current responses are measured, and concentration-response curves are generated to calculate the IC50 value.
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This method allows for the study of ion channel function in a mammalian cell line, providing a different cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the NMDA receptor subunits of interest.
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").
-
The cell membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage.
-
-
Drug Perfusion: Agonists and this compound are applied to the cell via a perfusion system, allowing for rapid solution exchange.
-
Current Measurement and Analysis: The currents flowing across the cell membrane in response to agonist and drug application are recorded and analyzed to assess the inhibitory effects of this compound.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow used to characterize this compound.
Caption: Proposed mechanism of this compound action on NMDA receptors.
Caption: Workflow for characterizing this compound's inhibitory activity.
Conclusion
This compound represents a class of selective, noncompetitive negative allosteric modulators of NMDA receptors with a clear preference for GluN2C and GluN2D subunits. Its glutamate-dependent mechanism, which involves binding to a site distinct from the agonist binding pockets to inhibit a pregating step, provides a valuable pharmacological tool for dissecting the roles of GluN2C/D-containing NMDA receptors in the central nervous system. Further research into the precise molecular determinants of its binding and allosteric modulation will be crucial for the development of next-generation therapeutics targeting these specific receptor subtypes.
References
- 1. umimpact.umt.edu [umimpact.umt.edu]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
DQP-1105: A Technical Guide to its Function as a Selective NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission within the central nervous system.[1][2][3] This guide provides a detailed overview of the function, mechanism of action, and experimental basis for the characterization of this compound.
Core Function and Selectivity
This compound exhibits significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[4][5] This selectivity is a key feature, as different GluN2 subunits have distinct distributions in the brain and are implicated in various physiological and pathological processes. The inhibitory activity of this compound is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine, which is characteristic of a noncompetitive mechanism of action.[3][5]
The compound, chemically known as 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, has demonstrated potential therapeutic utility.[1][3] For instance, in a murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy, this compound was shown to reduce seizure burden, highlighting the potential of targeting GluN2C/D-containing NMDA receptors in certain neurological disorders.[4]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various NMDA receptor subtypes and other related receptors. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Receptor Subtype | IC50 (μM) | Experimental System |
| GluN1/GluN2D | 2.7[2][6] | Recombinant receptors |
| GluN1/GluN2C | 7.0[2][4] | Recombinant receptors |
| GluN1/GluN2C | 8.5[6] | Recombinant receptors |
| GluN1/GluN2B | 121[6] | Recombinant receptors |
| GluK2 | 153[6] | Recombinant receptors |
| GluA1 | 198[6] | Recombinant receptors |
| GluN1/GluN2A | 206[6] | Recombinant receptors |
Mechanism of Action: A Glutamate-Dependent Allosteric Inhibition
The mechanism of action of this compound is notable for its dependence on glutamate binding.[4][7] The affinity of this compound for the NMDA receptor increases after the receptor binds to glutamate, but not glycine.[4][7] This suggests that the binding of glutamate induces a conformational change in the receptor that favors the binding of this compound.
This compound is proposed to inhibit a pregating step in the receptor activation process without altering the stability of the open pore conformation or the channel closing rate.[3][5] This is supported by single-channel current recordings which show that this compound reduces the frequency of channel opening without significantly changing the mean open time or single-channel conductance.[3][5]
Structural studies involving chimeric NMDA receptors have identified a novel binding site for this compound located in the lower, membrane-proximal portion of the GluN2 agonist-binding domain.[3][5] Two key residues in this region have been shown to be crucial for the subunit selectivity of this compound.[3][5]
Below is a diagram illustrating the proposed signaling pathway and mechanism of inhibition.
Caption: Mechanism of this compound as a negative allosteric modulator of the NMDA receptor.
Experimental Protocols
The characterization of this compound's function and selectivity has been established through a series of key experiments. The following outlines the general methodologies employed.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
-
Objective: To determine the potency and selectivity of this compound on different NMDA receptor subtypes.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding for the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D).
-
After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.
-
The oocytes are voltage-clamped, and currents are evoked by the application of glutamate and glycine.
-
This compound is co-applied at varying concentrations with the agonists to determine its inhibitory effect on the evoked currents.
-
Concentration-response curves are generated to calculate the IC50 values for each receptor subtype.
-
Whole-Cell Patch-Clamp Recordings in Mammalian Cells
-
Objective: To confirm the inhibitory effects of this compound in a mammalian cell system and to study the voltage-dependence of the inhibition.
-
Methodology:
-
Human Embryonic Kidney (HEK) 293 cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits.
-
Whole-cell voltage-clamp recordings are performed on the transfected cells.
-
Currents are elicited by the application of NMDA and glycine.
-
The effect of this compound on the steady-state current response is measured by co-applying the compound with the agonists.
-
To assess voltage-dependence, the holding potential of the cell is varied while measuring the inhibition by this compound.
-
Single-Channel Recordings in Excised Outside-Out Patches
-
Objective: To investigate the mechanism of inhibition at the single-channel level.
-
Methodology:
-
Outside-out patches are excised from HEK cells expressing the target NMDA receptors.
-
Single-channel currents are recorded in the presence of glutamate and glycine.
-
This compound is applied to the patch to observe its effect on single-channel activity.
-
Parameters such as channel open probability, mean open time, and single-channel conductance are analyzed to determine how this compound modulates channel function.
-
The following is a workflow diagram for a typical electrophysiological experiment to characterize this compound.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umimpact.umt.edu [umimpact.umt.edu]
- 6. DQP 1105 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
DQP-1105: A Technical Guide to its NMDA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the NMDA receptor subtype selectivity of DQP-1105, a potent negative allosteric modulator (NAM). The information presented herein is intended to support research and drug development efforts targeting the NMDA receptor system.
Core Compound Profile
This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, has been identified as a selective inhibitor of NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] Its mechanism of action is noncompetitive and voltage-independent, distinguishing it from channel blockers and competitive antagonists.[1][2][3] A key characteristic of this compound is its glutamate-dependent inhibition, meaning its binding affinity to the receptor increases in the presence of glutamate.[4]
Quantitative Data: Subtype Selectivity
The subtype selectivity of this compound has been quantified across various expression systems, primarily through electrophysiological recordings in Xenopus laevis oocytes and human embryonic kidney (HEK) cells. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for GluN2C and GluN2D subunits over GluN2A and GluN2B.
| Receptor Subtype | Expression System | Agonists | IC50 (µM) | Reference |
| GluN1/GluN2A | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | >30 | [1] |
| HEK cells (perforated patch) | Glutamate (100 µM), Glycine (100 µM) | 54 | [1] | |
| GluN1/GluN2B | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | >30 | [1] |
| HEK cells | - | Negligible inhibition | [1] | |
| GluN1/GluN2C | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | 7.0 | [4][5] |
| GluN1/GluN2D | Xenopus laevis oocytes | Glutamate (100 µM), Glycine (30 µM) | 2.7 | [4][5] |
| HEK cells (perforated patch) | Glutamate (100 µM), Glycine (100 µM) | 2.1 | [1] |
Mechanism of Action: Glutamate-Dependent Negative Allosteric Modulation
This compound acts as a negative allosteric modulator, binding to a site on the NMDA receptor that is distinct from the agonist binding sites for glutamate and glycine.[1][2][3] This interaction does not compete with agonist binding but rather reduces the probability of channel opening in response to agonist binding. A crucial aspect of this compound's mechanism is its dependence on glutamate. The affinity of this compound for its binding site is significantly enhanced when glutamate is bound to the GluN2 subunit.[4] This suggests a conformational change in the receptor upon glutamate binding that favors the binding of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the NMDA receptor subtype selectivity of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to measure ion channel activity in response to agonists and modulators in a heterologous expression system.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.
-
Oocytes are defolliculated by collagenase treatment.
-
cRNA encoding the desired human NMDA receptor subunits (GluN1 and a GluN2 subtype) are injected into the oocytes.
-
Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM BaCl2, 5 mM HEPES, pH 7.5).
-
Two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 to -60 mV).
-
Agonists (e.g., 100 µM glutamate and 30 µM glycine) are co-applied with varying concentrations of this compound.
-
The resulting inward current is recorded and measured.
3. Data Analysis:
-
The peak or steady-state current amplitude in the presence of this compound is normalized to the control current amplitude (agonists alone).
-
Concentration-response curves are generated by plotting the normalized current against the logarithm of the this compound concentration.
-
The IC50 values are determined by fitting the data to a sigmoidal dose-response equation.
Whole-Cell Patch-Clamp in Transfected HEK Cells
This technique allows for the recording of ion channel activity in a mammalian cell line with greater temporal resolution and control over the intracellular environment.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS).
-
Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (GluN1 and a GluN2 subtype) and a reporter gene (e.g., GFP) using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., 145 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Patch pipettes (3-5 MΩ resistance) are filled with an intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2) and approached to a GFP-positive cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (typically -60 mV).
-
A rapid solution exchange system is used to apply agonists (e.g., 100 µM glutamate and 100 µM glycine) with and without various concentrations of this compound.
-
The resulting current is recorded.
3. Data Analysis:
-
The steady-state current in the presence of this compound is measured and normalized to the control response.
-
Concentration-response curves are constructed, and IC50 values are determined as described for the TEVC experiments.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DQP-1105: A Technical Guide to a Selective GluN2C/GluN2D NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate receptors that play a pivotal role in mediating excitatory neurotransmission throughout the central nervous system.[1] These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The diverse family of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) bestows distinct pharmacological and biophysical properties upon the NMDA receptor complex, influencing factors like agonist affinity, channel conductance, and deactivation kinetics.[2][3]
The GluN2C and GluN2D subunits, in particular, exhibit a more restricted expression pattern compared to GluN2A and GluN2B, being found predominantly in specific brain regions like the cerebellum, diencephalon, and brain stem, especially during early development.[3][4] Their unique properties, including high affinity for glutamate and reduced magnesium block, make them intriguing targets for therapeutic intervention in a range of neurological and psychiatric disorders.[4]
This technical guide focuses on DQP-1105 [4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid], a potent and selective antagonist of GluN2C- and GluN2D-containing NMDA receptors.[1][5][6] this compound represents a valuable pharmacological tool for elucidating the physiological roles of these specific NMDA receptor subtypes and holds potential as a lead compound for drug development.
Mechanism of Action
This compound functions as a noncompetitive and voltage-independent antagonist of NMDA receptors.[1][5][6][7] Its inhibitory action cannot be overcome by increasing the concentrations of the co-agonists, glutamate or glycine.[1][5][6] This suggests that this compound does not bind to the agonist binding sites but rather to an allosteric site on the receptor complex.
Studies utilizing chimeric NMDA receptors have identified key residues within the lower lobe of the GluN2 agonist-binding domain as the structural determinants for this compound's selectivity.[1][5] This indicates that this compound accesses a novel binding site in the membrane-proximal portion of the agonist-binding domain, conferring its subunit-selective inhibitory properties.[1][5]
Furthermore, the action of this compound is glutamate-dependent. Its affinity for the receptor increases after glutamate binds to the GluN2 subunit.[7][8] This is evidenced by a more pronounced inhibition of the steady-state current in the presence of glutamate.[7][8] Single-channel recording studies have shown that this compound inhibits a pregating step in the channel's activation, without significantly altering the mean open time or single-channel conductance.[1][5][6] This suggests that this compound prevents the channel from opening rather than blocking the open pore.[1][5][6]
Caption: NMDA receptor signaling and this compound inhibition.
Quantitative Data: Potency and Selectivity
The inhibitory potency (IC₅₀) of this compound has been evaluated across various recombinant NMDA receptor subtypes expressed in different systems. The data consistently demonstrates a significant selectivity for GluN2C- and GluN2D-containing receptors over GluN2A- and GluN2B-containing receptors.[1][7][9]
| Receptor Subtype | Expression System | IC₅₀ (µM) | Reference |
| GluN1/GluN2A | BHK Cells (Ca²⁺ flux) | >33 | [1] |
| HEK Cells (Perforated Patch) | 54 | [1][10] | |
| GluN1/GluN2B | BHK Cells (Ca²⁺ flux) | >33 | [1] |
| GluN1/GluN2C | BHK Cells (Ca²⁺ flux) | 7.0 | [1][9] |
| GluN1/GluN2D | BHK Cells (Ca²⁺ flux) | 2.7 | [1][9] |
| HEK Cells (Perforated Patch) | 2.1 | [1][10] |
Note: IC₅₀ values can vary depending on the expression system and recording configuration, potentially due to factors like intracellular dialysis and receptor desensitization.[1][10]
Experimental Protocols
The characterization of this compound's activity relies on well-established electrophysiological and molecular biology techniques. Below are detailed methodologies for key experiments.
Recombinant NMDA Receptor Expression in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording
-
cRNA Preparation: Capped cRNAs for rat GluN1-1a, GluN2A, GluN2B, GluN2C, and GluN2D subunits are synthesized in vitro.
-
Oocyte Injection: Oocytes are injected with a mixture of GluN1 and a specific GluN2 subunit cRNA.
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
-
TEVC Recording:
-
Oocytes are placed in a recording chamber and perfused with recording solution.
-
Two glass microelectrodes are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (e.g., -40 mV).
-
NMDA receptor currents are evoked by applying a solution containing glutamate and glycine.
-
This compound is co-applied with the agonists to determine its inhibitory effect.
-
Concentration-response curves are generated to calculate IC₅₀ values.
-
Mammalian Cell Culture and Electrophysiology
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Baby Hamster Kidney (BHK) cells are commonly used.[1][10]
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the desired GluN1 and GluN2 subunits.
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior (conventional whole-cell) or perforated using agents like gramicidin to maintain the intracellular milieu (perforated patch).[1][10]
-
The cell is voltage-clamped (e.g., -60 mV).
-
Currents are evoked by rapid application of agonists.
-
This compound is applied to assess its effect on the evoked currents.
-
Calcium Flux Assays
-
Cell Preparation: BHK cell lines stably expressing specific GluN1/GluN2 receptor subtypes are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4).[1]
-
Assay:
-
Cells are exposed to an EC₈₀ concentration of NMDA and glycine in the presence of varying concentrations of this compound.[1]
-
Changes in intracellular Ca²⁺ levels are measured as changes in fluorescence intensity.
-
IC₅₀ values are determined from the concentration-response data.
-
Caption: Workflow for electrophysiological characterization of this compound.
In Vivo Applications and Future Directions
This compound has been utilized in vivo to probe the function of GluN2C/D-containing NMDA receptors. For instance, intraperitoneal administration of this compound has been shown to reduce seizure burden in a murine model of Tuberous Sclerosis Complex (TSC), a condition associated with the upregulation of GluN2C-containing NMDA receptors.[7] Additionally, studies have used this compound to investigate the role of these receptor subtypes in the maturation of cortical interneurons.[11]
The selectivity profile and demonstrated in vivo activity of this compound make it a cornerstone for future research. Structure-activity relationship (SAR) studies based on the this compound scaffold have already led to the development of analogs with improved potency and pharmacokinetic properties.[7] These second-generation compounds, along with this compound, will be invaluable for validating GluN2C/D subunits as therapeutic targets for a variety of central nervous system disorders, including epilepsy, movement disorders, and schizophrenia.[7][12] The continued exploration of this chemical series promises to deepen our understanding of NMDA receptor pharmacology and pave the way for novel therapeutic strategies.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation | Journal of Neuroscience [jneurosci.org]
- 5. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umimpact.umt.edu [umimpact.umt.edu]
- 7. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Evidence for a Role of GluN2C/GluN2D-Containing NMDA Receptors in Neur" by John Doran, Tyler Miller et al. [digitalcommons.unmc.edu]
Delving into DQP-1105: A Technical Guide to its Glutamate-Dependent Inhibition of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
DQP-1105 is a novel noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for subtypes containing the GluN2C and GluN2D subunits.[1][2][3][4][5] A key characteristic of this compound's mechanism is its glutamate-dependent inhibition; its potency is significantly enhanced in the presence of glutamate.[1][6] This unique property, coupled with its subunit selectivity, makes this compound a valuable research tool and a potential therapeutic candidate for neurological disorders characterized by NMDA receptor dysfunction, such as epilepsy.[1][7] This document provides a comprehensive technical overview of this compound, including its quantitative pharmacological profile, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.
Quantitative Pharmacological Profile
The inhibitory activity of this compound has been quantified across various NMDA receptor subtypes, highlighting its selectivity for GluN2C and GluN2D subunits. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Receptor Subunit Composition | IC50 (μM) | Reference |
| GluN1/GluN2A | >300 | [2] |
| GluN1/GluN2B | >300 | [2] |
| GluN1/GluN2C | 7.0 | [1][4] |
| GluN1/GluN2D | 2.7 | [1][4] |
| GluA1 (AMPA Receptor) | >300 | [2] |
| GluK2 (Kainate Receptor) | >300 | [2] |
Table 1: Inhibitory Potency (IC50) of this compound on various glutamate receptor subtypes. The data demonstrates the significant selectivity of this compound for GluN2C and GluN2D-containing NMDA receptors over other NMDA, AMPA, and Kainate receptor subtypes.
Mechanism of Action: Glutamate-Dependent Allosteric Inhibition
This compound acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[2][3][5] Its mechanism is also voltage-independent.[2] A critical feature of this compound is that its binding affinity for the NMDA receptor increases upon glutamate binding to the GluN2 subunit.[1][6] This suggests that the glutamate-induced conformational change in the receptor exposes or enhances the this compound binding site. This compound is thought to inhibit a pregating conformational change necessary for channel opening, thereby reducing the frequency of channel opening without altering the mean open time or single-channel conductance.[2][3][5]
Experimental Protocols
The following sections detail the methodologies employed to characterize the glutamate-dependent inhibition of this compound.
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This technique is used to measure the ion flow through NMDA receptors expressed in a controlled cellular environment.
Cell Culture and Transfection:
-
HEK293 cells are cultured in standard media.
-
Cells are transiently transfected with plasmids encoding the desired human NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2C, GluN2D).
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
Recording Procedure:
-
Transfected cells are identified for recording.
-
Whole-cell patch-clamp recordings are established.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
NMDA receptor-mediated currents are evoked by rapid application of a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).
-
To determine the IC50, concentration-response curves are generated by co-applying various concentrations of this compound with the agonist solution.
-
To investigate glutamate dependency, the effect of this compound is assessed with and without pre-incubation of the compound before agonist application.
In Vivo Studies: Murine Model of Tuberous Sclerosis Complex (TSC)
The anticonvulsant effects of this compound have been evaluated in a genetic mouse model of TSC, which is characterized by epilepsy.
Animal Model:
-
Heterozygote Tsc1+/- mice, which spontaneously develop seizures.
Drug Administration:
-
This compound is dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline).
-
A dose of 28 mg/kg is administered via intraperitoneal (IP) injection.[1]
Seizure Monitoring:
-
Continuous video-electroencephalography (vEEG) is used to monitor seizure activity before and after this compound administration.
-
The frequency and duration of seizures are quantified to assess the efficacy of the compound.
Conclusion
This compound represents a significant tool for probing the function of GluN2C and GluN2D-containing NMDA receptors. Its glutamate-dependent mechanism of action offers a nuanced approach to modulating NMDA receptor activity, potentially providing a wider therapeutic window compared to non-selective antagonists. The experimental protocols outlined herein provide a robust framework for the further investigation of this compound and other mechanistically similar compounds. The continued exploration of such selective modulators holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
DQP-1105: A Technical Guide to its Voltage-Independent Antagonism of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the voltage-independent antagonism of the N-methyl-D-aspartate (NMDA) receptor by DQP-1105. This compound is a potent and selective noncompetitive negative allosteric modulator (NAM) with a preference for NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3][4][5] Its unique mechanism of action, characterized by a lack of dependence on membrane voltage, makes it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics for neurological disorders.
Core Mechanism of Action
This compound exerts its inhibitory effect on NMDA receptors through a noncompetitive mechanism.[2][6][7] This means that it does not directly compete with the binding of the co-agonists, glutamate and glycine, to their respective sites on the GluN2 and GluN1 subunits. Instead, this compound is believed to bind to a distinct allosteric site located in the lower lobe of the GluN2 agonist binding domain.[2][6][7] This interaction inhibits a pre-gating conformational change necessary for channel opening, thereby reducing the frequency of channel openings without significantly affecting the mean open time or single-channel conductance.[2][6][7]
A key feature of this compound's action is its voltage independence.[1][2][3] Electrophysiological studies have demonstrated that the inhibitory potency of this compound is not affected by changes in the transmembrane electrical field.[8] This distinguishes it from channel blockers like ketamine and memantine, whose affinity is voltage-dependent. Furthermore, the inhibition by this compound cannot be overcome by increasing the concentrations of glutamate or glycine, further supporting its noncompetitive mode of action.[2][7] Interestingly, the binding affinity of this compound to the NMDA receptor is enhanced by the binding of glutamate to the GluN2 subunit, indicating a degree of use-dependence.[1][8]
Quantitative Data on this compound Potency
The inhibitory potency of this compound has been quantified across different NMDA receptor subunit combinations using various electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: this compound IC50 Values in Xenopus laevis Oocytes (Two-Electrode Voltage Clamp)
| NMDA Receptor Subunit | IC50 (µM) | Reference |
| GluN1/GluN2A | >100 | [2] |
| GluN1/GluN2B | >100 | [2] |
| GluN1/GluN2C | 7.0 | [1][3][4][5] |
| GluN1/GluN2D | 2.7 | [1][3][4][5] |
Table 2: this compound IC50 Values in HEK293 Cells (Whole-Cell Voltage Clamp)
| NMDA Receptor Subunit | IC50 (µM) | Reference |
| GluN1/GluN2A | ~54 (perforated patch) | [2] |
| GluN1/GluN2B | Negligible inhibition | [2] |
| GluN1/GluN2C | Slightly more potent than in oocytes | [2] |
| GluN1/GluN2D | 2.1 (perforated patch) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the voltage-independent antagonism of this compound are provided below.
Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus laevis Oocytes
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing specific NMDA receptor subunits.
1. Oocyte Preparation:
-
Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
Oocytes are defolliculated by treatment with collagenase.
-
cRNA encoding the desired human or rat GluN1 and GluN2 subunits (in a 1:2 ratio) is injected into the oocytes.[1]
-
Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's medium supplemented with antibiotics to allow for receptor expression.[1]
2. Recording Setup:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
Two glass microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential, typically -40 mV.[1]
3. Experimental Procedure:
-
The recording solution contains (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, and 0.01 EDTA, adjusted to pH 7.4.[1]
-
NMDA receptor currents are evoked by the application of glutamate and glycine.
-
To determine the IC50 values, increasing concentrations of this compound are co-applied with the agonists, and the resulting inhibition of the current is measured.
-
To assess voltage independence, the holding potential is varied (e.g., from -60 mV to +40 mV) in the presence of this compound, and the degree of inhibition is measured at each potential.[8]
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This technique allows for the recording of ion channel activity in mammalian cells with greater temporal resolution and control over the intracellular environment.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in standard growth medium.
-
Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
2. Recording Setup:
-
A glass micropipette with a fine tip (3-7 MΩ resistance) is filled with an internal solution and brought into contact with a transfected HEK293 cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular voltage and measurement of transmembrane currents.
3. Experimental Procedure:
-
The external solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, and 2 CaCl2, adjusted to pH 7.3.
-
The internal (pipette) solution typically contains (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 MgATP, and 0.3 NaGTP, adjusted to pH 7.35.
-
Cells are voltage-clamped at a holding potential, typically -60 mV.[9]
-
NMDA receptor currents are activated by rapid application of glutamate and glycine.
-
This compound is co-applied with the agonists to determine its inhibitory effect.
-
For perforated-patch recordings, the antibiotic gramicidin is included in the pipette solution to perforate the cell membrane, which helps to maintain the intracellular environment.[9]
Visualizations
Signaling Pathway of this compound Antagonism
Caption: this compound binds to an allosteric site on the GluN2C/D subunit, preventing ion channel opening.
Experimental Workflow for TEVC
Caption: Workflow for characterizing this compound using two-electrode voltage clamp in Xenopus oocytes.
Logical Relationship of Voltage-Independent Antagonism
Caption: The inhibitory effect of this compound on NMDA receptors is independent of membrane voltage changes.
References
- 1. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Mechanistic Determinants of a Novel Site for Noncompetitive Inhibition of GluN2D-Containing NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of DQP-1105: A Negative Allosteric Modulator of GluN2C/D-Containing NMDA Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DQP-1105 is a pioneering negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, exhibiting notable selectivity for subtypes containing the GluN2C and GluN2D subunits. Its discovery through high-throughput screening and subsequent preclinical evaluation have positioned it as a valuable chemical probe for elucidating the physiological and pathophysiological roles of GluN2C/D-containing NMDA receptors. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological and developmental pathways.
Introduction
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission and synaptic plasticity.[1][2] Composed of various subunits, the diversity of NMDA receptor subtypes underpins their broad involvement in numerous neurological processes and diseases. The GluN2C and GluN2D subunits, in particular, have emerged as promising therapeutic targets due to their restricted expression patterns in the central nervous system, suggesting that their modulation could offer a more targeted therapeutic approach with fewer side effects compared to non-selective NMDA receptor antagonists.
This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, was identified as a selective inhibitor of GluN2C and GluN2D-containing NMDA receptors.[3][4] This document serves as a technical resource, consolidating the available scientific information on this compound for researchers and professionals in the field of drug development.
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying novel modulators of NMDA receptors.[2] While the specific details of the proprietary screening library and initial hit validation cascade are not fully disclosed in the public domain, the general methodology involved a fluorescence-based assay to measure NMDA receptor activity.
Experimental Protocols: High-Throughput Screening (Representative)
A representative HTS protocol for identifying NMDA receptor antagonists is outlined below, based on established methodologies in the field.
Objective: To identify compounds that inhibit calcium influx through NMDA receptors in a high-throughput format.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human GluN1 and a specific GluN2 subunit (e.g., GluN2C or GluN2D) are used. These cells provide a robust and reproducible system for assaying the activity of specific NMDA receptor subtypes.
-
Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive fluorescent dye, such as Fluo-8. Activation of NMDA receptors by agonists (glutamate and glycine) leads to calcium influx and an increase in fluorescence intensity. Inhibitory compounds will reduce this fluorescence signal.
-
Procedure:
-
HEK293 cells expressing the target NMDA receptor subtype are plated in 384-well microplates.
-
The cells are loaded with a fluorescent calcium indicator (e.g., Fluo-8 AM).
-
Test compounds from a chemical library are added to the wells.
-
The plate is incubated to allow for compound binding to the receptors.
-
An agonist solution containing glutamate and glycine is added to all wells to stimulate receptor activity.
-
Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader.
-
Data is analyzed to identify "hits" – compounds that significantly reduce the agonist-induced fluorescence signal.
-
Mechanism of Action
This compound acts as a negative allosteric modulator of NMDA receptors.[3][4] Its key mechanistic features are:
-
Non-competitive Inhibition: this compound's inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine, indicating that it does not bind to the agonist binding sites.[3][4]
-
Voltage-Independence: The inhibitory activity of this compound is not dependent on the membrane potential.[2][5]
-
Subunit Selectivity: this compound demonstrates significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[3][4][6]
-
Glutamate-Dependent Action: The affinity of this compound for the receptor increases after glutamate binds, suggesting a mechanism that stabilizes a non-conducting state of the receptor.[2]
Signaling Pathway
The binding of this compound to GluN2C/D-containing NMDA receptors allosterically inhibits the conformational changes required for channel opening, thereby reducing the influx of Ca2+ into the neuron. This modulation of a key signaling pathway has implications for neuronal excitability and downstream cellular processes.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound and its more potent analog, 2a (DQP-26).
Table 1: In Vitro Potency (IC50) of this compound
| Receptor Subtype | IC50 (µM) |
| GluN1/GluN2C | 7.0[2][6] |
| GluN1/GluN2D | 2.7[2][6] |
| GluN1/GluN2A | >100[3][4] |
| GluN1/GluN2B | >100[3][4] |
Table 2: In Vitro Potency (IC50) of Analog 2a (DQP-26)
| Receptor Subtype | IC50 (µM) |
| GluN1/GluN2C | 0.77[2] |
| GluN1/GluN2D | 0.44[2] |
Note: Data for other receptor subtypes for 2a (DQP-26) were reported as fold-selectivity.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is not extensively reported in the literature. However, subsequent optimization efforts on the dihydroquinoline-pyrazoline scaffold, leading to analogs like 2a, focused on improving properties such as aqueous solubility and stability in plasma and liver microsomes, suggesting that these may have been areas for enhancement for this compound.[2]
Preclinical Development
The preclinical development of this compound has focused on its characterization in vitro and in vivo to validate its potential as a therapeutic agent and a research tool.
Experimental Protocols: Electrophysiology
Objective: To characterize the inhibitory effects of this compound on NMDA receptor currents.
Methodology (Two-Electrode Voltage Clamp in Xenopus oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).
-
Recording: After 2-3 days of incubation, whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. The oocyte is continuously perfused with a recording solution.
-
Drug Application: NMDA receptor currents are activated by the application of glutamate and glycine. This compound is then co-applied with the agonists to measure its inhibitory effect.
-
Data Analysis: Concentration-response curves are generated by applying a range of this compound concentrations, and the IC50 value is calculated.
Experimental Protocols: In Vivo Efficacy (Tsc1+/- Mouse Model of Epilepsy)
Objective: To evaluate the anticonvulsant effects of this compound in a relevant animal model.
Methodology:
-
Animal Model: Heterozygote Tsc1+/- mice, a model for Tuberous Sclerosis Complex (TSC)-induced epilepsy, are used. These mice exhibit spontaneous seizures.
-
Seizure Monitoring: Seizure activity is monitored using video-electroencephalography (video-EEG) to establish a baseline seizure frequency.
-
Drug Administration: this compound is administered via intraperitoneal (IP) injection at a dose of 28 mg/kg.[2]
-
Post-treatment Monitoring: Seizure activity is monitored continuously after drug administration to determine the effect on seizure burden.
-
Data Analysis: The frequency and duration of seizures before and after treatment are compared to assess the efficacy of this compound.
Results from these studies showed that this compound significantly diminished the seizure burden in Tsc1+/- mice, providing in vivo proof-of-concept for its therapeutic potential.[2]
Logical Workflow of Discovery and Preclinical Development
The discovery and development of this compound followed a logical progression from initial screening to in vivo validation.
Structure-Activity Relationship (SAR)
Following the discovery of this compound, structure-activity relationship studies were conducted to explore the chemical space around the dihydroquinoline-pyrazoline scaffold. These studies led to the identification of more potent and selective analogs, such as 2a (DQP-26), which exhibited nanomolar potency at GluN2C/D-containing receptors.[2] The SAR studies focused on modifications of various parts of the molecule to improve potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound has been instrumental as a pharmacological tool to investigate the roles of GluN2C and GluN2D-containing NMDA receptors. Its discovery and preclinical characterization have laid the groundwork for the development of a new class of selective NMDA receptor modulators. While this compound itself remains in the preclinical stage of development, the insights gained from its study have guided the optimization of this chemical series, leading to more potent and drug-like compounds with therapeutic potential for neurological disorders such as epilepsy. Future research will likely focus on advancing these optimized analogs through further preclinical and eventually clinical development.
References
- 1. Structure-Activity Relationships and Pharmacophore Model of a Non-Competitive Pyrazoline Containing Class of GluN2C/GluN2D Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11981652B2 - GluN2C/D subunit selective antagonists of the N-methyl-D-aspartate receptor - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
DQP-1105: A Technical Guide for Research in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DQP-1105 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selective inhibitory activity against receptors containing the GluN2C and GluN2D subunits.[1][2] This selectivity presents a promising avenue for the development of targeted antiepileptic drugs with potentially improved side-effect profiles compared to broad-spectrum NMDA receptor antagonists. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data in epilepsy models, and detailed experimental protocols to facilitate further research and drug development efforts in the field of epilepsy.
Mechanism of Action
This compound acts as a noncompetitive negative allosteric modulator of NMDA receptors.[1] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[2] The compound shows significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[1][2] this compound is thought to inhibit a pregating step in receptor activation without altering the mean open time or single-channel conductance, suggesting it does not block the ion channel pore directly.[2]
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound at NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (µM) | Cell Type | Reference |
| GluN1/GluN2A | >200 | Xenopus oocytes | [3] |
| GluN1/GluN2B | Negligible Inhibition | HEK cells | [4] |
| GluN1/GluN2C | 7.0 | Xenopus oocytes | [1] |
| GluN1/GluN2D | 2.7 | Xenopus oocytes | [1] |
Table 2: In Vivo Efficacy of this compound in the Tsc1+/- Mouse Model of Tuberous Sclerosis
| Animal Model | Dose (mg/kg, i.p.) | Seizure Outcome | Reference |
| Tsc1+/- mice | 28 | Diminished seizure burden | [1] |
Note: Specific data for this compound in standard screening models such as the Maximal Electroshock (MES) and 6Hz seizure models are not currently available in the public domain.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus oocytes
This protocol is adapted from methodologies used to characterize the potency of this compound at different NMDA receptor subtypes.
Objective: To determine the IC₅₀ of this compound for various NMDA receptor subunit combinations.
Materials:
-
Collagenase Type II
-
Recording solution (in mM): 100 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, pH 7.4
-
NMDA, Glutamate, Glycine
-
This compound stock solution
-
cRNA for GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
-
Xenopus laevis oocytes
Procedure:
-
Isolate and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits.
-
Incubate oocytes for 24-72 hours at 18°C.
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at -40 mV.
-
Apply a saturating concentration of glutamate and glycine to elicit a maximal current response.
-
Apply increasing concentrations of this compound in the presence of the agonists.
-
Measure the steady-state current inhibition at each this compound concentration.
-
Construct a concentration-response curve and calculate the IC₅₀ value.
In Vivo Efficacy in the Tsc1+/- Mouse Model
This protocol describes the evaluation of this compound's anticonvulsant effects in a genetic mouse model of epilepsy associated with tuberous sclerosis complex.
Objective: To assess the ability of this compound to reduce seizure burden in Tsc1+/- mice.
Materials:
-
Tsc1+/- mice
-
This compound
-
Vehicle solution
-
EEG recording system (implants, amplifier, software)
-
Video monitoring system
Procedure:
-
Implant EEG electrodes over the cortex of adult Tsc1+/- mice.
-
Allow for a post-surgical recovery period of at least one week.
-
Record baseline spontaneous seizure activity for a defined period (e.g., 24-48 hours) using continuous video-EEG monitoring.
-
Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 28 mg/kg).[1]
-
Continue video-EEG recording and quantify seizure frequency and duration post-drug administration.
-
Compare seizure activity before and after this compound treatment. A vehicle-treated control group should be included.
Hypothesized Downstream Signaling Pathway
Blockade of GluN2C/D-containing NMDA receptors by this compound is expected to reduce calcium influx into neurons. This reduction in intracellular calcium would subsequently dampen the activity of calcium-dependent signaling pathways implicated in neuronal hyperexcitability and epileptogenesis.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound for epilepsy. Key areas for future investigation include:
-
Evaluation in Standard Epilepsy Models: Testing this compound in the MES and 6Hz seizure models to determine its broader anticonvulsant profile.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating plasma and brain concentrations with its anticonvulsant effects.
-
Chronic Dosing and Safety Studies: Assessing the long-term efficacy and safety of this compound in chronic epilepsy models.
-
Exploration of Therapeutic Window: Determining the dose range that provides optimal anticonvulsant activity with minimal side effects.
Conclusion
This compound represents a promising, selective tool for the investigation of the role of GluN2C/D-containing NMDA receptors in epilepsy. Its unique mechanism of action and demonstrated efficacy in a genetic epilepsy model underscore its potential as a lead compound for the development of a new class of antiepileptic drugs. The data and protocols presented in this guide are intended to facilitate further research into this and similar compounds, with the ultimate goal of advancing the treatment of epilepsy.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DQP-1105 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] These receptor subtypes are implicated in various neurological disorders, and as such, this compound presents a valuable pharmacological tool for in vivo research. This document provides detailed protocols for in vivo experimental studies with this compound, focusing on its application in a murine model of epilepsy. Additionally, it summarizes key in vitro data and outlines a general methodology for pharmacokinetic assessment.
Mechanism of Action
This compound acts as a noncompetitive antagonist at NMDA receptors incorporating GluN2C or GluN2D subunits.[1][2] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists, glutamate and glycine. The binding of this compound to the receptor allosterically modulates its function, reducing ion flow through the channel in response to agonist binding.
Signaling Pathway
The following diagram illustrates the signaling pathway of GluN2C/D-containing NMDA receptors and the inhibitory action of this compound.
Caption: Mechanism of this compound action on GluN2C/D NMDA receptors.
Data Presentation
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various recombinant NMDA receptor subtypes.
| Receptor Subtype | IC50 (µM) |
| GluN1/GluN2A | >200[1] |
| GluN1/GluN2B | Negligible Inhibition[1] |
| GluN1/GluN2C | 7.0[3] |
| GluN1/GluN2D | 2.7[3] |
In Vivo Efficacy of this compound in a Murine Epilepsy Model
The antiseizure effects of this compound were evaluated in the Tsc1+/- mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to epilepsy.
| Animal Model | Treatment | Dose | Primary Outcome | Result |
| Tsc1+/- mice | This compound | 28 mg/kg, IP | Seizure Cessation | Seizures were stopped for an average of 72.6 ± 5.5 minutes in 4 out of 6 mice. Seizures were completely stopped in 2 out of 6 mice.[4] |
Experimental Protocols
Antiseizure Efficacy Study in Tsc1+/- Mouse Model
This protocol details the methodology for assessing the in vivo efficacy of this compound in a murine model of TSC-induced epilepsy.
1. Animal Model
-
Species: Mouse
-
Strain: Tsc1+/- on a suitable background (e.g., C57BL/6J)
-
Age: Postnatal days 14-16 (P14-P16)[4]
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Materials
-
This compound
-
Vehicle solution: 4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline[5]
-
Dimethyl sulfoxide (DMSO)
-
Syringes and needles for intraperitoneal (IP) injection
-
Intracortical electroencephalography (EEG) recording system
3. This compound Formulation
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
For injection, dilute the stock solution to a final concentration of 5 mM in the vehicle.
-
Warm and sonicate the final solution immediately before injection to ensure complete dissolution.[5]
4. Experimental Procedure
-
Implant intracortical EEG electrodes in Tsc1+/- mice prior to the study to allow for recovery.
-
On the day of the experiment, record baseline spontaneous seizure activity via EEG for a sufficient duration.
-
Administer this compound (28 mg/kg) or vehicle via IP injection at a volume of 10 µl/g of body weight.[4][5]
-
Continuously monitor and record EEG activity post-injection to assess the effect on seizure frequency and duration.
5. Data Analysis
-
Quantify the number and duration of seizures before and after drug administration.
-
Calculate the time to seizure cessation and the duration of the seizure-free period following this compound treatment.
-
Compare the effects of this compound to the vehicle control group using appropriate statistical methods.
Experimental Workflow
The following diagram outlines the workflow for the in vivo antiseizure efficacy study.
Caption: Workflow for assessing this compound antiseizure efficacy in mice.
Murine Pharmacokinetic Study (General Protocol)
While specific pharmacokinetic parameters for this compound are not publicly available, the following general protocol can be adapted to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in mice.
1. Animal Model
-
Species: Mouse
-
Strain: Standard strain (e.g., C57BL/6J or CD-1)
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Materials
-
This compound
-
Appropriate vehicle for the chosen route of administration
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Equipment for sample processing (centrifuge) and analysis (e.g., LC-MS/MS)
3. Experimental Procedure
-
Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, oral).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood samples to obtain plasma.
-
At the final time point, euthanize the animals and collect brain tissue.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis
-
Plot the plasma concentration of this compound over time.
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Determine the brain-to-plasma concentration ratio to assess brain penetration.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altered eeg power in a mouse model of tuberous sclerosis [aesnet.org]
- 4. Selective suppression of excessive GluN2C expression rescues early epilepsy in a tuberous sclerosis murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DQP-1105 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DQP-1105, a selective negative allosteric modulator of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a potent and selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] It acts as a noncompetitive, voltage-independent antagonist.[1][2][3] Due to the specific expression patterns and physiological roles of GluN2C and GluN2D subunits in the central nervous system, this compound is a valuable tool for investigating their function in various neurological and psychiatric disorders. Preclinical studies in mouse models have utilized this compound to explore its therapeutic potential, particularly in conditions like epilepsy.[1]
Mechanism of Action
This compound selectively inhibits NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3] The inhibition is noncompetitive, meaning it does not compete with the binding of the co-agonists glutamate or glycine.[1][2][3] The potency of this compound is dependent on the presence of glutamate, with its affinity for the receptor increasing after glutamate binding.[1][4] This suggests that this compound may be particularly effective at modulating receptor activity during periods of high glutamatergic transmission.
The primary mechanism involves this compound binding to a site on the GluN2 subunit, which reduces the frequency of channel openings without affecting the mean open time or single-channel conductance.[2][3] This leads to a reduction in calcium influx through the NMDA receptor channel, thereby modulating downstream signaling pathways involved in neuronal excitability, synaptic plasticity, and cell survival.[5]
Quantitative Data
The following table summarizes the key in vitro and in vivo parameters for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| IC50 (GluN2C) | 7.0 µM | Recombinant receptors | [1] |
| IC50 (GluN2D) | 2.7 µM | Recombinant receptors | [1] |
| In vivo Dosage | 28 mg/kg | Mouse | [1][6] |
| Administration Route | Intraperitoneal (IP) | Mouse | [1][6] |
Signaling Pathway
The signaling pathway modulated by this compound involves the antagonism of GluN2C/D-containing NMDA receptors, which are predominantly expressed in specific neuronal populations and play a crucial role in regulating neuronal excitability and development.
Caption: this compound inhibits GluN2C/D NMDA receptors, reducing Ca²⁺ influx and downstream signaling.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from a study investigating the role of GluN2C/D receptors in cortical interneuron maturation.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Tween 80
-
Polyethylene glycol 400 (PEG 400)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 100 mM.
-
Prepare Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.
-
Dilute to Final Concentration: Before injection, dilute the 100 mM this compound stock solution in the vehicle to a final concentration of 5 mM. The final concentration of DMSO should be less than 5%.
-
Solubilization: Warm the final this compound solution and sonicate it to ensure complete dissolution.
-
Administration: Administer the solution immediately after preparation.
Protocol 2: Intraperitoneal (IP) Injection in Adult Mice
This protocol provides a general guideline for IP injection in adult mice.[7][8][9][10]
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)
-
70% ethanol or other appropriate antiseptic
-
Animal scale
Procedure:
-
Weigh the mouse: Accurately determine the body weight of the mouse to calculate the correct injection volume.
-
Calculate Injection Volume: Based on the desired dosage of 28 mg/kg and the 5 mM concentration of the this compound solution, calculate the required volume. For a 25g mouse, the dose would be 0.7 mg.
-
Restrain the mouse: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Disinfect the area: Swab the injection site with 70% ethanol.
-
Insert the needle: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution: Slowly and steadily inject the this compound solution.
-
Withdraw the needle: Withdraw the needle and return the mouse to its cage.
-
Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.
Protocol 3: Intraperitoneal (IP) Injection in Neonatal Mice
This protocol is for administering this compound to neonatal mice, as described in developmental studies.[6][11]
Materials:
-
Prepared this compound solution
-
Hamilton syringe (10 µl)
-
30-gauge needle
-
Polyethylene tubing
-
Cotton swabs
Procedure:
-
Prepare the injection apparatus: Detach a 30-gauge needle from its hub and insert it into polyethylene tubing attached to a Hamilton syringe.
-
Weigh the pup: Accurately weigh the neonatal mouse.
-
Calculate Injection Volume: The injection volume is typically around 10 µl/g of body weight.[6]
-
Restrain the pup: Gently hold the pup in a supine position.
-
Inject the solution: Insert the needle into the lower abdominal quadrant at a shallow angle and slowly inject the solution.
-
Return to dam: After injection, gently place the pup back with its mother and littermates.
-
Monitor: Observe the pup for any adverse effects.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a mouse model of epilepsy, such as the Tuberous Sclerosis Complex (TSC) model.[1]
Caption: Workflow for assessing this compound efficacy in a mouse model of epilepsy.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 8. scribd.com [scribd.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing DQP-1105 Stock Solutions in Dimethyl Sulfoxide (DMSO)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
DQP-1105 is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing selectivity for subtypes containing the GluN2C and GluN2D subunits. Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental results in neuroscience research and drug discovery. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₂₄BrN₃O₄ | [1][2][3] |
| Molecular Weight | 558.42 g/mol | [1][2][4][5][6] |
| Appearance | Yellow-white solid | [1] |
| Solubility in DMSO | ≥ 10 mg/mL to 100 mM | [1][4][5][6] |
| Purity | ≥97% (HPLC) | [1][2][5] |
Recommended Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various in vitro and in vivo assays.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure
-
Preparation and Safety Precautions:
-
Work in a clean, designated area, such as a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves. DMSO can facilitate the absorption of other chemicals through the skin.
-
Ensure all glassware and equipment are clean, dry, and free of contaminants.
-
-
Calculating Required Amounts:
-
To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO for a given mass of this compound:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))
-
Example Calculation for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 558.42 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (558.42 g/mol × 0.010 mol/L) = 0.00017908 L
-
Volume (µL) = 179.08 µL
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. Record the exact mass.
-
-
Dissolving this compound in DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for at least 30 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended.[4] Gentle warming (up to 60°C) can also aid in dissolution, but care should be taken to avoid degradation.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), and the date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6] For short-term storage (up to 1 month), -20°C is acceptable.[6]
-
Factors Affecting Stock Solution Stability
The stability of the this compound stock solution is crucial for obtaining reliable and reproducible experimental data. Several factors can influence its stability.
Caption: Factors Affecting this compound Stock Solution Stability.
Best Practices and Troubleshooting
-
Use Anhydrous DMSO: DMSO is hygroscopic and will readily absorb moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds and may promote degradation. Use a fresh, unopened bottle of anhydrous, high-purity DMSO or handle it in a manner that minimizes exposure to atmospheric moisture.
-
Avoid Repeated Freeze-Thaw Cycles: As previously mentioned, aliquoting the stock solution is critical to prevent degradation that can occur with multiple freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber or opaque vials to protect this compound from potential light-induced degradation.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is important to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubility Issues: If precipitation is observed upon dilution, consider preparing a more dilute stock solution or using a step-wise dilution method.
By following these guidelines, researchers can ensure the preparation of high-quality, stable this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
DQP-1105 Electrophysiology Patch Clamp Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQP-1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, demonstrating significant selectivity for subtypes containing the GluN2C and GluN2D subunits.[1][2][3][4] This characteristic makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document provides detailed application notes and protocols for the electrophysiological characterization of this compound using the patch clamp technique.
Mechanism of Action
This compound acts as a negative allosteric modulator of NMDA receptors.[5] Its inhibitory action is noncompetitive and voltage-independent, meaning it does not compete with the agonist's glutamate or glycine for their binding sites and its blocking effect is not dependent on the membrane potential.[1][2][3] Evidence suggests that this compound's binding affinity is enhanced in the presence of glutamate.[5] It inhibits single-channel currents by reducing the frequency of channel opening without significantly affecting the mean open time or single-channel conductance, suggesting a mechanism that involves a pregating step.[1][2][3]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the inhibitory potency (IC50) of this compound on various recombinant NMDA and other glutamate receptor subtypes.
| Receptor Subtype | IC50 (μM) | Cell Type | Reference |
| GluN1/GluN2A | >33 (estimated ~206) | HEK293 cells / Xenopus oocytes | [1] |
| GluN1/GluN2B | Negligible inhibition | HEK293 cells / Xenopus oocytes | [1] |
| GluN1/GluN2C | 7.0 - 8.5 | Xenopus oocytes | [4][5] |
| GluN1/GluN2D | 2.7 | Xenopus oocytes | [4][5] |
| GluA1 (AMPA) | >100 (estimated ~198) | Xenopus oocytes | |
| GluK2 (Kainate) | >100 (estimated ~153) | Xenopus oocytes |
Experimental Protocols
This section outlines detailed protocols for investigating the effects of this compound using whole-cell and single-channel patch clamp recordings.
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound Inhibition of NMDA Receptor Currents
This protocol is designed to measure the inhibitory effect of this compound on macroscopic currents mediated by recombinant or native NMDA receptors.
1. Cell Preparation:
-
Culture HEK293 cells or other suitable cell lines and transfect them with the desired NMDA receptor subunit cDNAs (e.g., GluN1 and GluN2D).
-
Alternatively, prepare primary neuronal cultures or acute brain slices known to express GluN2C/D subunits.
2. Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.[6][7] Equilibrate with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES.[6] Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Agonist Solution: Prepare a stock solution of NMDA (e.g., 100 µM) and glycine (e.g., 100 µM) in the external solution.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-30 mM) in DMSO. The final DMSO concentration in the recording solution should be kept low (e.g., <0.1%).
3. Recording Procedure:
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Perfuse the cell with the external solution.
-
Apply the agonist solution to evoke an inward NMDA receptor-mediated current.
-
Once a stable baseline current is achieved, co-apply the agonist solution with the desired concentration of this compound.
-
Record the inhibition of the steady-state current.
-
To construct a concentration-response curve, apply a range of this compound concentrations.
-
Wash out the drug to observe the reversal of inhibition.
4. Data Analysis:
-
Measure the peak and steady-state current amplitudes in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
Protocol 2: Excised Outside-Out Patch Recording of Single-Channel Currents
This protocol allows for the investigation of this compound's effect on the gating properties of individual NMDA receptor channels.
1. Cell and Pipette Preparation:
-
Use cells expressing a low to moderate density of the target NMDA receptors to facilitate the isolation of single-channel events.
-
Prepare patch pipettes with a resistance of 5-10 MΩ when filled with the internal solution.
2. Solutions:
-
Use the same external and internal solutions as in the whole-cell protocol.
3. Recording Procedure:
-
Establish a whole-cell configuration and then slowly retract the pipette to form an outside-out patch.
-
Position the patch in the stream of a fast perfusion system.
-
Apply the agonist solution (e.g., 1 mM glutamate and 50 µM glycine) to the patch to elicit single-channel openings.[8]
-
After recording baseline single-channel activity, co-apply the agonist solution with this compound (e.g., 3 µM or 30 µM).[8]
-
Record single-channel activity in the presence of the drug.
4. Data Analysis:
-
Analyze the single-channel data to determine the open probability (Po), mean open time, and single-channel conductance.
-
Compare these parameters in the absence and presence of this compound to elucidate its mechanism of action on channel gating. This compound has been shown to decrease the open probability without significantly altering the mean open time or conductance.[1][2][3]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axolbio.com [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for D.C.P-1105 in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DQP-1105, a selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits, within the Xenopus laevis oocyte expression system. This document outlines the mechanism of action of this compound, detailed protocols for the expression and electrophysiological recording of NMDA receptors in Xenopus oocytes, and presents relevant quantitative data.
Introduction to this compound
This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective antagonist of NMDA receptors.[1][2] Its selectivity for GluN2C- and GluN2D-containing receptors makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these specific receptor subtypes. The Xenopus oocyte expression system is a robust and widely used platform for heterologously expressing ion channels and receptors, allowing for detailed electrophysiological characterization of compounds like this compound.[3][4][5]
Mechanism of Action
This compound acts as a noncompetitive antagonist of NMDA receptors.[1][2][6] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentrations of the agonists glutamate or glycine.[1][2] The affinity of this compound for the receptor increases in the presence of glutamate, suggesting a glutamate-dependent binding mechanism.[6] this compound is believed to inhibit a pregating step in receptor activation, reducing the frequency of channel opening without altering the single-channel conductance or mean open time.[2]
Quantitative Data
The following tables summarize the inhibitory potency of this compound on various NMDA and other glutamate receptor subtypes expressed in Xenopus oocytes.
Table 1: Inhibitory Potency (IC50) of this compound on Recombinant NMDA Receptors Expressed in Xenopus oocytes
| Receptor Subunit Composition | IC50 (µM) | Reference |
| GluN1/GluN2A | >206 | [7] |
| GluN1/GluN2B | ~121 | |
| GluN1/GluN2C | 7.0 | [6] |
| GluN1/GluN2D | 2.7 | [6] |
Table 2: Selectivity Profile of this compound Against Other Glutamate Receptors Expressed in Xenopus oocytes
| Receptor | Effect | Reference |
| AMPA (GluA1) | Minimal | [1] |
| Kainate (GluK2) | Minimal | [1] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in conjunction with the Xenopus oocyte expression system.
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.
-
Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Manually separate the oocytes.
-
Treat the oocytes with collagenase (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours with gentle agitation to defolliculate them.[8]
-
Wash the oocytes thoroughly with OR-2 solution and then transfer them to a Barth's solution (MBS) supplemented with antibiotics.[8]
-
Select healthy, stage V-VI oocytes for injection.[8]
-
Incubate the oocytes at 16-18°C.
Protocol 2: cRNA Preparation and Microinjection
-
Linearize the plasmid DNA containing the cDNA for the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
-
Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE T7).[9]
-
Purify and quantify the cRNA.
-
For co-expression of GluN1 and a GluN2 subunit, mix the respective cRNAs in a 1:1 ratio.
-
Pull injection needles from borosilicate glass capillaries.
-
Backfill the needles with the cRNA solution.
-
Inject approximately 50 nL of the cRNA mixture into the vegetal pole of each oocyte.[10]
-
Incubate the injected oocytes in MBS at 16-18°C for 2-7 days to allow for receptor expression.[10][11]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Prepare the recording solutions.
-
Recording Solution (BaCl2 Ringer's): 100 mM NaCl, 2.5 mM KCl, 1.0 mM BaCl2, 5 mM HEPES, pH 7.4. The use of BaCl2 instead of CaCl2 helps to minimize the activation of endogenous calcium-activated chloride channels in the oocyte.[12]
-
Agonist Solution: Recording solution supplemented with glutamate and glycine (e.g., 100 µM glutamate and 30 µM glycine).
-
This compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).[13] Serially dilute the stock solution in the agonist solution to the desired final concentrations. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
-
Pull microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance should be between 0.5-2 MΩ.[12]
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).[11]
-
Clamp the oocyte membrane potential to a holding potential of -70 mV.[12]
-
To record NMDA receptor currents, switch the perfusion to the agonist solution.
-
To test the effect of this compound, perfuse the oocyte with the this compound solution.
-
Record the current responses using a suitable amplifier and data acquisition system.
Protocol 4: Data Analysis
-
Measure the peak or steady-state current amplitude in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism by this compound
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cRNA preparations and Xenopus oocyte injection [bio-protocol.org]
- 10. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
Application of DQP-1105 in HEK Cell Lines: A Detailed Guide
Introduction
DQP-1105 is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for subunits GluN2C and GluN2D.[1][2][3][4][5] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro expression system for studying the function of ion channels, including NMDA receptors, due to their robust growth and high transfection efficiency. This document provides detailed application notes and protocols for the use of this compound in HEK cell lines expressing specific NMDA receptor subunits.
Mechanism of Action
This compound acts as a negative allosteric modulator of NMDA receptors.[2] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate and glycine, which is consistent with a noncompetitive mechanism.[1][3][5] The binding of this compound is dependent on the binding of glutamate to the GluN2 subunit.[2] It is believed to inhibit a pregating step in receptor activation without altering the mean open time or single-channel conductance.[1][3][5] Studies using chimeric receptors have identified key residues within the lower lobe of the GluN2 agonist-binding domain as crucial for the selective action of this compound.[1][3][5]
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on NMDA receptor signaling.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported IC₅₀ values for this compound against various NMDA receptor subunit combinations in different expression systems.
Table 1: IC₅₀ Values of this compound in Different Expression Systems
| Cell Line/System | Receptor Subunit | IC₅₀ (µM) | Reference |
| BHK Cells | GluN1/GluN2C | ~7.0 | [1][4] |
| BHK Cells | GluN1/GluN2D | ~2.7 | [1][4] |
| HEK Cells (Whole-Cell Patch) | GluN1/GluN2A | 12 | [1] |
| HEK Cells (Perforated Patch) | GluN1/GluN2A | 54 | [1] |
| HEK Cells (Whole-Cell Patch) | GluN1/GluN2D | 3.2 | [1] |
| HEK Cells (Perforated Patch) | GluN1/GluN2D | 2.1 | [1] |
Table 2: this compound Inhibition of NMDA Receptor Currents in HEK Cells [1]
| Receptor Subunit | This compound Conc. (µM) | Recording Method | % Inhibition of Control |
| GluN1/GluN2A | 30 | Whole-Cell Voltage-Clamp | 76 ± 6% |
| GluN1/GluN2A | 30 | Perforated Patch | 35 ± 3.1% |
| GluN1/GluN2D | 30 | Perforated Patch | 99.8 ± 0.1% |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is designed to measure NMDA receptor currents in transiently transfected HEK293 cells and assess the inhibitory effect of this compound.
Materials:
-
HEK293 cells
-
Plasmids encoding GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2D)
-
Transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin
-
Poly-D-lysine coated glass coverslips
-
External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 10 glucose, 2 CaCl₂, pH 7.4 with NaOH
-
Internal solution (in mM): 140 CsF, 10 BAPTA, 10 HEPES, 2 MgCl₂, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 with CsOH
-
Agonists: Glutamate and Glycine
-
Antagonist: this compound
-
Patch-clamp rig with amplifier and data acquisition system
Workflow Diagram:
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Co-transfect cells with plasmids encoding the GluN1 and the desired GluN2 subunit using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating:
-
24-48 hours post-transfection, plate the cells onto poly-D-lysine coated glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 100 µM) to evoke an inward NMDA receptor current.
-
After establishing a stable baseline response, co-apply the agonist solution with varying concentrations of this compound.
-
Record the steady-state current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak and steady-state current amplitudes for both control and this compound conditions.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to determine the IC₅₀ value.
-
Protocol 2: Calcium Imaging using Fluo-4 AM in Stably Expressing Cell Lines
This protocol is suitable for high-throughput screening of this compound's effect on NMDA receptor-mediated calcium influx in cell lines stably expressing the receptor subunits. While the original research mentions BHK cells, this protocol is adapted for HEK cells.
Materials:
-
HEK293 cell line stably expressing GluN1 and a GluN2 subunit
-
DMEM with 10% FBS and selection antibiotic
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonists: NMDA and Glycine
-
Antagonist: this compound
-
Fluorescence plate reader
Workflow Diagram:
Procedure:
-
Cell Plating:
-
Plate the stable HEK293 cell line in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove the culture medium and wash the cells with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add HBSS containing various concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a solution of NMDA and glycine (at an EC₈₀ concentration) to each well.
-
Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (no this compound).
-
Plot the normalized response against the concentration of this compound to determine the IC₅₀.
-
Concluding Remarks
This compound is a selective and potent tool for studying GluN2C/D-containing NMDA receptors. The protocols outlined above provide a framework for researchers to investigate the effects of this compound in HEK cell lines. Careful optimization of experimental conditions, such as agonist and antagonist concentrations and incubation times, is recommended for achieving robust and reproducible results. The provided data and methodologies should serve as a valuable resource for scientists in academic and industrial research settings.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Electrode Voltage Clamp (TEVC) Studies with DQP-1105
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of ion channels, particularly NMDA receptors, using the two-electrode voltage clamp (TEVC) technique with the selective antagonist DQP-1105. This compound is a potent, noncompetitive antagonist with selectivity for GluN2C- and GluN2D-containing NMDA receptors.[1][2][3] These guidelines are intended for researchers in neuroscience, pharmacology, and drug development who are investigating the function and modulation of these specific receptor subtypes. The protocols described herein are primarily designed for use with Xenopus laevis oocytes, a common and effective expression system for studying ion channel electrophysiology.[4][5][6][7]
Introduction to Two-Electrode Voltage Clamp
The two-electrode voltage clamp (TEVC) is an electrophysiological technique used to measure ion flow across the membrane of large cells, such as Xenopus oocytes, while controlling the membrane potential.[5][6][8] The technique utilizes two intracellular microelectrodes: one to measure the membrane potential (voltage electrode) and the other to inject the current necessary to clamp the membrane potential at a desired holding potential (current electrode).[4][6][7] This allows for the precise measurement of macroscopic currents generated by the activity of expressed ion channels in response to agonists or antagonists.
This compound: A Selective NMDA Receptor Antagonist
This compound is a noncompetitive, voltage-independent antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] It exhibits significant selectivity for receptors containing the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][3] This selectivity makes this compound a valuable pharmacological tool for isolating and studying the contribution of GluN2C/D-containing NMDA receptors to synaptic transmission and neuronal function.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on various NMDA receptor subtypes as determined by TEVC and whole-cell voltage clamp experiments.
| Receptor Subtype | IC50 (µM) | Cell Type | Comments | Reference |
| GluN1/GluN2D | 2.7 | Xenopus oocytes | - | [1][3] |
| GluN1/GluN2C | 7.0 | Xenopus oocytes | - | [1][2][3] |
| GluN1/GluN2A | > 75 | Xenopus oocytes | At least 50-fold lower potency compared to GluN2C/D | [1] |
| GluN1/GluN2B | > 75 | Xenopus oocytes | At least 50-fold lower potency compared to GluN2C/D | [1] |
| GluN1/GluN2D | 1.9 | HEK cells | Determined from steady-state current responses to NMDA and glycine. | [9] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting : Surgically harvest oocytes from anesthetized female Xenopus laevis.
-
Defolliculation : Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours to remove the follicular layer.
-
Selection : Select healthy, stage V-VI oocytes.
-
Incubation : Incubate the oocytes in Barth's solution supplemented with antibiotics at 18°C.
cRNA Injection
-
cRNA Preparation : Prepare cRNA encoding the NMDA receptor subunits of interest (e.g., GluN1 and GluN2D) using standard in vitro transcription methods.
-
Injection : Inject 50 nL of the cRNA solution (typically 10-50 ng) into the cytoplasm of each oocyte.
-
Incubation : Incubate the injected oocytes for 2-7 days at 18°C to allow for protein expression.
Two-Electrode Voltage Clamp Recording
-
Electrode Preparation : Pull glass microelectrodes to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Oocyte Placement : Place an oocyte in the recording chamber and perfuse with recording solution (e.g., ND96).
-
Impaling : Carefully impale the oocyte with both the voltage and current electrodes.
-
Clamping : Clamp the oocyte membrane potential to a holding potential of -40 mV to -70 mV.
-
Data Acquisition : Record agonist-evoked currents using a TEVC amplifier and appropriate data acquisition software.
Application of this compound
-
Stock Solution : Prepare a stock solution of this compound in DMSO.
-
Working Solution : Dilute the stock solution in the recording solution to the desired final concentrations. Note that the final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
Application : Perfuse the oocyte with the this compound-containing solution. The effect of this compound can be assessed by co-application with NMDA receptor agonists (e.g., glutamate and glycine) or by pre-incubation before agonist application.[1][10]
Visualizations
Signaling Pathway of NMDA Receptor Activation and Inhibition
Caption: NMDA receptor activation by glutamate and glycine, and inhibition by this compound.
Experimental Workflow for TEVC with this compound
Caption: Workflow for TEVC recording of NMDA receptors with this compound in Xenopus oocytes.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no current | Poor protein expression | - Verify cRNA quality and concentration. - Increase incubation time. |
| Oocyte health | - Use healthy, stage V-VI oocytes. - Ensure proper incubation conditions. | |
| Unstable recording | Poor impalement | - Use sharp electrodes with appropriate resistance. - Re-impale the oocyte. |
| Leaky seal | - Ensure the oocyte is healthy and well-clamped. | |
| No effect of this compound | Incorrect concentration | - Verify stock and working solution concentrations. |
| Receptor subtype insensitivity | - Confirm the expressed receptor subtype is sensitive to this compound. | |
| Drug degradation | - Prepare fresh this compound solutions. |
Conclusion
The two-electrode voltage clamp technique, in combination with the selective antagonist this compound, provides a robust platform for the detailed characterization of GluN2C- and GluN2D-containing NMDA receptors. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this approach in their studies of NMDA receptor pharmacology and function.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 5. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Plasticity with DQP-1105
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQP-1105 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3][4][5] These receptor subtypes are implicated in various neurological processes, and their modulation presents a promising avenue for therapeutic intervention. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. NMDA receptors are critical for the induction of long-term potentiation (LTP) and long-term depression (LTD), the primary molecular models of synaptic plasticity. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of GluN2C/D-containing NMDA receptors in synaptic plasticity.
Mechanism of Action
This compound acts as a noncompetitive and voltage-independent antagonist of NMDA receptors.[1][2][3][4] Its inhibitory action is dependent on the presence of glutamate, suggesting it stabilizes a glutamate-bound, non-conducting state of the receptor.[1] this compound exhibits significant selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B subunits.[1][2][3][4][5]
Signaling Pathway of NMDA Receptor-Mediated Synaptic Plasticity and the Role of this compound
Caption: this compound inhibits GluN2C/D-containing NMDA receptors, blocking downstream signaling for LTP and LTD.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Receptor Subunit | IC50 (µM) | Inhibition Type | Voltage Dependence | Reference |
| GluN1/GluN2C | 7.0 | Noncompetitive | Independent | [1][5] |
| GluN1/GluN2D | 2.7 | Noncompetitive | Independent | [1][5] |
| GluN1/GluN2A | >100 | - | - | [2][3][4] |
| GluN1/GluN2B | >100 | - | - | [2][3][4] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulation electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at 0.05 Hz.
-
-
Drug Application:
-
Following baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM) for 20-30 minutes. A vehicle control (DMSO) should be run in parallel.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation between control, vehicle, and this compound treated slices.
-
Experimental Workflow for LTP/LTD Studies with this compound
Caption: Workflow for investigating this compound's effects on synaptic plasticity.
Protocol 2: Western Blot Analysis of Synaptic Plasticity Markers
This protocol outlines a method to investigate the molecular changes associated with synaptic plasticity and their modulation by this compound.
Materials:
-
Hippocampal slices treated as in Protocol 1
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCaMKII, anti-CaMKII, anti-pCREB, anti-CREB, anti-PSD-95)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Sample Preparation:
-
Following the electrophysiology experiment (or a parallel biochemical experiment), rapidly dissect the CA1 region from the hippocampal slices.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the expression levels of plasticity-related proteins across different treatment groups.
-
Expected Outcomes and Interpretation
-
Effect on LTP: Given that this compound is an NMDA receptor antagonist, it is expected to inhibit the induction of LTP. The degree of inhibition will likely be dependent on the concentration of this compound used. A complete blockade of LTP would suggest a critical role for GluN2C/D-containing NMDA receptors in this process at the studied synapse. Partial inhibition would indicate that other NMDA receptor subtypes or other mechanisms are also involved.
-
Effect on LTD: The effect of this compound on LTD is less predictable and will depend on the specific induction protocol and the role of GluN2C/D subunits in LTD at the investigated synapse. Some forms of LTD are dependent on NMDA receptor activation, and in such cases, this compound would be expected to have an inhibitory effect.
-
Molecular Correlates: Changes in the phosphorylation status of key signaling molecules like CaMKII and CREB are hallmarks of LTP. This compound treatment is expected to prevent the HFS-induced increase in the phosphorylation of these proteins, providing a molecular correlate to the electrophysiological findings.
In Vivo Studies
For in vivo investigations, this compound can be administered systemically. A previous study in a mouse model of epilepsy used an intraperitoneal (IP) injection of 28 mg/kg.[1] For behavioral studies related to learning and memory, it is crucial to perform dose-response experiments to determine the optimal concentration that affects synaptic plasticity without causing significant motor or sensory deficits.
Table 2: Example In Vivo Administration Protocol
| Parameter | Details | Reference |
| Animal Model | Tsc1± mice | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Dosage | 28 mg/kg | [1] |
| Vehicle | 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline | [6] |
Logical Relationship of Experimental Components
References
- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus [frontiersin.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting & Optimization
DQP-1105 Technical Support Center: Troubleshooting Solubility and Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered with the noncompetitive NMDA receptor antagonist DQP-1105.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3]
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: this compound may require assistance to fully dissolve. It is recommended to use ultrasonic agitation and gentle warming (up to 60°C) to facilitate dissolution.[1] Using a fresh, unopened bottle of DMSO is also advised, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[1] Sonication is also a recommended technique to aid dissolution.[3]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C.[2][3] Under these conditions, it can be stable for at least four years.[2]
Q4: How should I store this compound stock solutions?
A4: Prepared stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] For storage up to one month, -20°C is suitable. For longer-term storage up to six months, -80°C is recommended.[1] Some suppliers suggest that stock solutions can be stored at -80°C for up to one year.[3] It is also advisable to store solutions under nitrogen.[1]
Q5: Is this compound stable at room temperature?
A5: this compound is shipped at ambient room temperature in the continental US.[1][2] However, for long-term storage, maintaining it at -20°C is crucial for its stability.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous buffer during my experiment.
-
Possible Cause 1: Low aqueous solubility. this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Use a vehicle with co-solvents: For in vivo experiments, a vehicle containing co-solvents like ethanol, Tween 80, and PEG 400 can help maintain solubility upon dilution.[4]
-
Prepare fresh dilutions: Prepare the final aqueous dilution immediately before use to minimize the time for precipitation to occur.
-
Check for buffer compatibility: Ensure there are no components in your experimental buffer that might react with or reduce the solubility of this compound.
-
Issue 2: Inconsistent results or loss of compound activity over time.
-
Possible Cause 1: Degradation due to improper storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1] Storing the stock solution for longer than the recommended period can also result in a loss of potency.
-
Troubleshooting Steps:
-
Aliquot stock solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles.
-
Adhere to storage guidelines: Store aliquots at -80°C for long-term use (up to 6 months to a year) or at -20°C for short-term use (up to 1 month).[1][3]
-
Use fresh stock: If you suspect your stock solution has degraded, prepare a fresh stock from the powder.
-
-
Possible Cause 2: Instability in experimental media. this compound may not be stable over long incubation periods in certain cell culture media or physiological buffers.
-
Troubleshooting Steps:
-
Minimize incubation time: If possible, reduce the duration of the experiment.
-
Conduct a stability test: To confirm stability in your specific medium, you can incubate this compound in the medium for the duration of your experiment, and then test its activity in a separate short-term assay.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Source(s) |
| DMSO | >50 mg/mL | - | [2] |
| DMSO | 60 mg/mL (107.45 mM) | Sonication is recommended. | [3] |
| DMSO | 10 mg/mL (17.91 mM) | Requires ultrasonic agitation and warming to 60°C. | [1] |
| DMSO | Soluble to 100 mM | - |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Solid Powder | -20°C | ≥ 4 years | - | [2] |
| Solid Powder | -20°C | 3 years | - | [3] |
| In Solvent | -20°C | 1 month | Stored under nitrogen. | [1] |
| In Solvent | -80°C | 6 months | Stored under nitrogen. | [1] |
| In Solvent | -80°C | 1 year | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-100 mM).
-
To aid dissolution, place the tube in an ultrasonic water bath and sonicate. If necessary, gently warm the solution to 60°C.[1]
-
Vortex until the solution is clear and all solid has dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vivo Administration of this compound in Mice
This protocol is adapted from a study by Lozovaya et al., 2014, as cited in a later publication.[4]
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.
-
Immediately before injection, dilute the this compound stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.
-
Warm and sonicate the final this compound solution.
-
Administer the solution intraperitoneally to mice at a volume of 10 µL/g of body weight (resulting in a dose of 28 mg/kg).
Visualizations
Caption: Troubleshooting workflow for this compound solubility and stability issues.
References
optimizing DQP-1105 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of DQP-1105 for in vitro studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for receptors containing the GluN2C and GluN2D subunits.[1][2][3] Its mechanism is voltage-independent, and its inhibitory effect cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine.[2][3] this compound is believed to inhibit a pregating step in receptor activation without altering the properties of the open ion channel.[2]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Based on published IC50 values, a starting concentration range of 1 µM to 10 µM is recommended for most cell-based assays. The optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is crucial to determine the effective concentration for your specific model system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO at a concentration of 10 mM.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q4: Is this compound selective for specific NMDA receptor subunits?
A4: Yes, this compound is highly selective for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[1][2][4] It has shown minimal effects on AMPA and kainate receptors.[2][5]
Q5: Are there any known off-target effects of this compound?
A5: A close analog of this compound, known as DQP-26, has been shown to have minimal off-target effects in a screen against a panel of relevant ion channels.[4] While this suggests a good selectivity profile for the compound class, it is always recommended to include appropriate controls in your experiments to rule out potential off-target effects in your specific system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | 1. Sub-optimal this compound concentration: The concentration used may be too low for the specific cell type or assay conditions. 2. Low expression of GluN2C/D subunits: The cell line used may not express the target subunits at a sufficient level. 3. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. Presence of high agonist concentrations: Although noncompetitive, extremely high concentrations of glutamate and glycine might partially mask the inhibitory effect in some systems. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 30 µM) to determine the IC50 in your system. 2. Verify target expression: Use techniques like qPCR or Western blotting to confirm the expression of GluN2C and/or GluN2D subunits in your cells. Consider using a cell line known to express these subunits. 3. Prepare fresh stock solutions: Ensure proper storage of this compound powder and prepare fresh DMSO stock solutions. Aliquot stocks to avoid multiple freeze-thaw cycles.[1] 4. Optimize agonist concentrations: Use the lowest concentration of glutamate and glycine that elicits a robust and reproducible response in your assay. |
| High variability between replicates | 1. Inconsistent cell seeding density: Variations in cell number can lead to inconsistent responses. 2. Inconsistent this compound dilution: Errors in preparing working solutions can introduce variability. 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate can affect cell health and compound activity. | 1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter to accurately determine cell density before seeding. 2. Prepare a master mix for dilutions: For each concentration, prepare a sufficient volume of the final dilution in your assay medium to add to all replicate wells. 3. Minimize edge effects: Avoid using the outer wells of multi-well plates for experiments, or fill them with sterile PBS or media to create a humidity barrier. |
| Observed cytotoxicity | 1. This compound concentration is too high: At high concentrations, off-target effects or non-specific toxicity can occur. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells. | 1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to identify the concentration at which this compound becomes toxic to your cells. 2. Maintain low DMSO concentration: Ensure the final concentration of DMSO in your culture medium is typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Compound precipitation in aqueous media | 1. Low aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous buffers or cell culture media. | 1. Prepare fresh dilutions: Prepare working solutions of this compound in your assay medium immediately before use. 2. Check for precipitation: Visually inspect your solutions for any signs of precipitation after dilution. If precipitation is observed, consider lowering the final concentration or using a different formulation if available. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on NMDA Receptors
| Receptor Subunit | Cell Type | Assay Type | Agonists | IC50 (µM) | Reference |
| GluN1/GluN2C | Xenopus oocytes | Two-electrode voltage clamp | Glycine, Glutamate | 7.0 | [1][4] |
| GluN1/GluN2D | Xenopus oocytes | Two-electrode voltage clamp | Glycine, Glutamate | 2.7 | [1][4] |
| GluN1/GluN2A | HEK293 cells | Whole-cell patch clamp | 100 µM Glycine, 100 µM Glutamate | ~12 | [2] |
| GluN1/GluN2D | HEK293 cells | Whole-cell patch clamp | 100 µM Glycine, 100 µM Glutamate | 3.2 | [2] |
| GluN1/GluN2C | BHK cells | Ca2+-sensitive dye (Fluo-4) | NMDA, Glycine | Potent Inhibition | [2] |
| GluN1/GluN2D | BHK cells | Ca2+-sensitive dye (Fluo-4) | NMDA, Glycine | Potent Inhibition | [2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorescent Calcium Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line endogenously or recombinantly expressing GluN2C or GluN2D subunits.
Materials:
-
Cells expressing GluN2C/D-containing NMDA receptors
-
Black, clear-bottom 96-well microplates
-
This compound
-
DMSO (anhydrous)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Glutamate and Glycine stock solutions
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations (e.g., 2X final concentration).
-
-
Compound Incubation: Add the this compound working solutions to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration). Incubate for 10-20 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition:
-
Prepare an agonist solution containing glutamate and glycine at concentrations that elicit a submaximal response (e.g., EC80).
-
Using the plate reader's injection function, add the agonist solution to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (if available) or background fluorescence (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Electrophysiological Assessment of this compound Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on NMDA receptor currents.
Materials:
-
HEK293 cells transiently or stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2D)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, 0.001 glycine; pH 7.3
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.3
-
This compound
-
Glutamate
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Patch-Clamp Recording:
-
Establish a whole-cell recording configuration on a cell expressing the NMDA receptors.
-
Clamp the cell at a holding potential of -60 mV.
-
Continuously perfuse the cell with the external solution.
-
-
Agonist Application:
-
Apply a saturating concentration of glutamate (e.g., 100 µM) to elicit a maximal NMDA receptor-mediated current.
-
Wash out the agonist until the current returns to baseline.
-
-
This compound Application:
-
Perfuse the cell with the desired concentration of this compound in the external solution for 1-2 minutes.
-
Co-apply the same concentration of glutamate along with this compound and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
To determine the IC50, repeat the procedure with a range of this compound concentrations and plot the percent inhibition against the log of the concentration.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Concentration Optimization Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential limitations of DQP-1105 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DQP-1105, a negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor with selectivity for GluN2C and GluN2D subunits.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent inhibition with this compound in my experiments?
A1: The inhibitory action of this compound is glutamate-dependent.[1][2] This means its affinity for the NMDA receptor increases after glutamate binds.[1][2] If the concentration of glutamate in your assay system fluctuates, you may observe variability in the inhibitory potency of this compound. Ensure that your experimental buffer contains a stable and known concentration of glutamate to achieve consistent results. Pre-incubation of this compound before applying the agonist may also lead to a reduction in the peak response, as the compound can bind with lower affinity in the absence of glutamate.[1][2]
Q2: I am seeing potential off-target effects in my cellular model. Is this compound completely selective for GluN2C/D-containing NMDA receptors?
A2: this compound shows significant selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B.[1][3][4] However, the selectivity is not absolute. At higher concentrations, this compound may exhibit inhibitory effects on GluN2A-containing receptors.[3] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects. Consider using a control cell line that does not express GluN2C or GluN2D to verify the selectivity of the observed effects in your specific system.
Q3: What is the mechanism of action of this compound?
A3: this compound is a noncompetitive, voltage-independent negative allosteric modulator (NAM) of the NMDA receptor.[1][3][4] It inhibits receptor function without competing with the binding of glutamate or glycine.[3][4] Its mechanism does not involve blocking the ion channel pore, but rather it is thought to inhibit a pregating step.[3][4]
Q4: I am having trouble dissolving this compound for my in vivo experiments. What are its solubility properties?
A4: While specific solubility data for this compound is not extensively detailed in the provided literature, related dihydroquinoline–pyrazoline derivatives have been noted to have challenges with aqueous solubility and brain penetration.[1][2] For in vivo studies, this compound has been administered via intraperitoneal (IP) injection, suggesting it can be formulated for systemic delivery.[1][2] It is recommended to consult the manufacturer's instructions for optimal solvents and formulation strategies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound on different NMDA receptor subunits.
Table 1: IC50 Values of this compound for NMDA Receptor Subunits
| Receptor Subunit | IC50 (μM) | Source |
| GluN1/GluN2C | 7.0 | [1][2][5] |
| GluN1/GluN2D | 2.7 | [1][2][5] |
| GluN1/GluN2A | >135 (estimated at least 50-fold lower affinity than for GluN2C/D) | [3][4] |
| GluN1/GluN2B | Negligible inhibition | [3] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is a generalized procedure for evaluating the effect of this compound on NMDA receptors expressed in Xenopus oocytes.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the membrane potential at a holding potential (e.g., -40 mV).
-
-
Compound Application:
-
Establish a baseline response by applying a solution containing glutamate and glycine.
-
To determine the IC50, co-apply varying concentrations of this compound with the glutamate and glycine solution.
-
To assess glutamate dependency, pre-incubate the oocyte with this compound before the application of agonists.
-
-
Data Analysis: Measure the peak or steady-state current response in the presence and absence of this compound. Plot the concentration-response curve to calculate the IC50 value.
Protocol 2: Whole-Cell Voltage-Clamp Recordings in HEK293 Cells
This protocol outlines a general method for assessing this compound activity in a mammalian cell line.
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GluN1 and GluN2 subunits.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Use an internal solution containing, for example, CsF, CsCl, HEPES, and EGTA, and an external solution containing NaCl, KCl, CaCl2, and HEPES.
-
Hold the cells at a membrane potential of -60 mV.
-
-
Agonist and Antagonist Application:
-
Rapidly apply a solution containing glutamate and glycine to elicit a baseline NMDA receptor-mediated current.
-
Co-apply this compound with the agonists to measure the degree of inhibition.
-
-
Data Analysis: Analyze the current responses to determine the effect of this compound on the receptor activity.
Visualizations
Caption: this compound acts as a negative allosteric modulator of the NMDA receptor.
Caption: Electrophysiological workflow for assessing this compound activity.
Caption: Logical flow of this compound's glutamate-dependent inhibitory mechanism.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umimpact.umt.edu [umimpact.umt.edu]
- 5. medchemexpress.com [medchemexpress.com]
DQP-1105 storage and handling best practices
This technical support center provides best practices for the storage and handling of DQP-1105, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for receptors containing the GluN2C and GluN2D subunits.[1][2][3] Its mechanism involves voltage-independent inhibition, acting as a negative allosteric modulator.[1][4] This means it binds to a site on the receptor different from the agonist binding site and reduces the channel opening frequency without being dependent on the membrane potential.[2][5] The inhibitory action of this compound is dependent on the binding of glutamate to the receptor.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for up to 1 month.[3] To prevent degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For in vivo applications, a common stock solution concentration is 100 mM in DMSO.[6] It may be necessary to use sonication and warming to 60°C to fully dissolve the compound.[3] Always use newly opened DMSO, as it is hygroscopic and absorbed water can affect solubility.[3]
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Formulation | Solid | [1] |
| Purity | ≥97% (HPLC) | [2] |
| Long-term Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| Recommended Solvent | DMSO | [1] |
Experimental Protocols
In Vivo Preparation and Administration in Mice
This protocol is adapted from studies investigating the effects of this compound on cortical interneuron maturation.[6]
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a 100 mM stock solution.[6]
-
Vehicle Formulation: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.[6]
-
Final Drug Preparation: Dilute the 100 mM this compound stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.[6]
-
Administration: Before injection, warm and sonicate the this compound solution. Administer intraperitoneally (IP) at a dosage of 10 µl/g of body weight, resulting in a final dose of 28 mg/kg.[6]
Whole-Cell Electrophysiology in HEK Cells
This protocol is based on studies characterizing the inhibitory effects of this compound on recombinant NMDA receptors.[2]
-
Cell Culture: Use Human Embryonic Kidney (HEK) cells transiently transfected with the desired NMDA receptor subunits (e.g., GluN1/GluN2D).
-
External Solution (in mM): 150 NaCl, 10 HEPES, 3 KCl, 1 CaCl₂, 0.5 MgCl₂, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 110 CsF, 30 CsCl, 10 HEPES, 4 NaCl, 5 EGTA, 2 MgATP, 0.3 NaGTP, pH adjusted to 7.35 with CsOH.
-
Recording: Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.[7]
-
Drug Application: Apply agonists (e.g., 100 µM glutamate and 30 µM glycine) to evoke currents. Co-apply this compound with the agonists to measure its inhibitory effect.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Solution | - Low aqueous solubility of this compound.- High final concentration of the compound. | - Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (typically <1%, but may need optimization).- Try using a vehicle containing solubilizing agents like Tween 80 and PEG 400 for in vivo studies.[6]- Sonicate and gently warm the solution before use.[6] |
| Inconsistent or No Inhibitory Effect | - Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Incorrect concentration of the compound.- Low expression of GluN2C/D subunits in the experimental system. | - Prepare fresh stock solutions from solid compound stored at -20°C.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Verify the concentration of your stock solution and perform a dose-response curve.- Confirm the expression of GluN2C and/or GluN2D subunits in your cells or tissue preparation. |
| Variability in Electrophysiology Recordings | - "Washout" of intracellular components affecting receptor function in whole-cell configuration. | - Use the perforated patch-clamp technique to preserve the intracellular environment and obtain more stable recordings.[8] This method has been shown to yield more consistent results for this compound's selective inhibition.[8] |
Visualizations
Caption: Mechanism of this compound action on the NMDA receptor.
Caption: In vivo experimental workflow for this compound studies.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DQP 1105 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: DQP-1105 Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DQP-1105 in electrophysiology experiments.
Troubleshooting Guides and FAQs
Question: I am not seeing any inhibition of NMDA receptor currents with this compound. What could be the reason?
Answer: There are several potential reasons for a lack of inhibition:
-
Incorrect NMDA Receptor Subunit Expression: this compound is a selective negative allosteric modulator for NMDA receptors containing GluN2C or GluN2D subunits.[1][2] It shows significantly lower potency for GluN2A and GluN2B-containing receptors.[1][2] Ensure that your expression system (e.g., HEK cells or oocytes) or the native tissue you are studying expresses GluN2C or GluN2D subunits.
-
Solubility Issues: this compound has limited aqueous solubility. Its maximum solubility in oocyte recording buffer with 0.1% DMSO after 1 hour is 27 µM.[1] Ensure that the compound is fully dissolved in your recording solution. It is recommended to first dissolve this compound in a stock solution of DMSO and then dilute it to the final concentration in the external solution immediately before use.
-
Agonist Concentration: The inhibitory effect of this compound can be influenced by the concentration of glutamate.[3] While it is a non-competitive inhibitor, meaning its effect cannot be completely overcome by increasing agonist concentrations, its potency can be dependent on agonist binding.[2][3] Consider using an EC
80concentration of glutamate and glycine to elicit robust currents and observe clear inhibition.[1]
Question: The peak current response is only slightly reduced, but the steady-state current is strongly inhibited. Is this expected?
Answer: Yes, this is a characteristic effect of this compound. Pre-application of this compound may only modestly reduce the peak current response, while a more pronounced inhibition is observed in the steady-state current.[3][4] This is indicative of an agonist-induced increase in the potency of this compound, leading to a re-equilibration of the inhibitor after the agonist binds.[3]
Question: What is the mechanism of action for this compound?
Answer: this compound is a non-competitive, voltage-independent negative allosteric modulator of GluN2C/D-containing NMDA receptors.[2][3] It inhibits receptor function without directly competing with glutamate or glycine for their binding sites.[2] Evidence suggests that this compound inhibits a pregating step in receptor activation without altering the single-channel conductance or the stability of the open pore.[1][2] It binds to a novel site in the lower, membrane-proximal portion of the agonist-binding domain.[2]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various NMDA receptor subtypes as determined by two-electrode voltage-clamp in Xenopus oocytes and whole-cell voltage-clamp in mammalian cells.
Table 1: IC₅₀ Values of this compound for Different NMDA Receptor Subunits
| Receptor Subunit | IC₅₀ (µM) in Xenopus oocytes | IC₅₀ (µM) in Mammalian Cells |
| GluN1/GluN2A | >100 | ~150 |
| GluN1/GluN2B | >100 | >100 |
| GluN1/GluN2C | 7.0 | 4.8 |
| GluN1/GluN2D | 2.7 | 1.3 |
Data compiled from multiple studies.[1][3]
Table 2: this compound Inhibition of Current Responses
| Receptor Subunit | This compound Concentration (µM) | Inhibition of Steady-State Current (% of control) |
| GluN1/GluN2A | 33 | 35 ± 3% |
| GluN1/GluN2D | 30 | 99.8 ± 0.1% |
Data from whole-cell voltage-clamp recordings.[1]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology in HEK293 Cells
This protocol is a general guideline for assessing the effect of this compound on recombinant NMDA receptors expressed in HEK293 cells.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2D) using a suitable transfection reagent. A plasmid for GFP can be included to identify transfected cells.
-
Plate cells on glass coverslips and allow for expression for 24-48 hours.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Agonist Solution: Prepare a stock of 100 mM glutamate and 100 mM glycine in water. Dilute in the external solution to the final desired concentrations (e.g., 100 µM glutamate and 100 µM glycine).
-
This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock in the agonist-containing external solution to the final desired concentration (e.g., 1-30 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
-
Identify transfected cells (e.g., by GFP fluorescence).
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ) filled with the internal solution.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current in the external solution.
-
Rapidly apply the agonist solution to elicit an NMDA receptor-mediated current.
-
After washout and return to baseline, apply the this compound containing agonist solution and record the inhibited current.
-
To assess the effect on peak vs. steady-state current, you can pre-apply this compound in the external solution before co-application with the agonists.
-
Visualizations
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
avoiding DQP-1105 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of DQP-1105 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: this compound exhibits high solubility in organic solvents like DMSO (up to 100 mM) but has very low intrinsic solubility in aqueous solutions.[1] The maximum reported solubility in phosphate-buffered saline (without DMSO) is 6.5 µM.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution, a phenomenon known as antisolvent precipitation.
Q2: What is the maximum aqueous solubility of this compound I can expect?
A2: The aqueous solubility of this compound is limited. Studies have shown a maximum solubility of 6.5 µM in phosphate-buffered saline (PBS) after 24 hours and 27 µM in an oocyte recording buffer containing 0.1% DMSO after 1 hour.[1] Exceeding these concentrations in your final aqueous solution significantly increases the risk of precipitation.
Q3: How can I prepare my aqueous working solution of this compound to avoid precipitation?
A3: The key is to manage the transition from the DMSO stock to the aqueous environment carefully. Here are several strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual introduction to the aqueous environment can help maintain solubility.
-
Use of Co-solvents: Incorporating a co-solvent in your final aqueous buffer can increase the solubility of this compound. However, the compatibility and tolerance of your experimental system to the co-solvent must be considered.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the specific pH-solubility profile of this compound is not extensively documented in the provided search results, this is a general strategy for improving the solubility of ionizable compounds.[2][3][4]
-
Vortexing During Dilution: Vigorously vortexing the aqueous buffer while adding the this compound stock solution can aid in its dispersion and reduce localized high concentrations that can initiate precipitation.
Q4: My this compound precipitated in my cell culture media. What could be the cause and how can I fix it?
A4: Precipitation in cell culture media is a common issue for hydrophobic compounds. Several factors can contribute to this:
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the complex environment of the cell culture medium.
-
Interaction with Media Components: Components in the media, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
pH Shifts in Culture: Cellular metabolism can alter the pH of the culture medium over time, potentially affecting the solubility of this compound.
-
Temperature: Changes in temperature can affect solubility. Ensure your media is pre-warmed to the experimental temperature before adding the compound.
To address this, consider lowering the final concentration, reducing the percentage of FBS if possible, ensuring stable CO2 levels to maintain media pH, and using a pre-warmed medium for dilutions.[5]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this troubleshooting guide to identify and resolve the issue.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
| Property | Value | Source |
| Molecular Weight | 558.42 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Aqueous Solubility (PBS, no DMSO, 24h) | 6.5 µM | [1] |
| Aqueous Solubility (Oocyte buffer, 0.1% DMSO, 1h) | 27 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 µM Aqueous Solution of this compound
This protocol aims to prepare a 10 µM aqueous solution of this compound with a final DMSO concentration of 0.1%.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS), pre-warmed to the desired experimental temperature
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure the solid is completely dissolved by vortexing. This is your high-concentration stock.
-
-
Prepare an Intermediate Dilution in DMSO:
-
Perform a 1:10 dilution of the 10 mM stock solution in DMSO to obtain a 1 mM intermediate stock. (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
Prepare the Final Aqueous Solution:
-
Add 990 µL of your pre-warmed aqueous buffer to a sterile microcentrifuge tube.
-
While vigorously vortexing the buffer, add 10 µL of the 1 mM intermediate DMSO stock to the buffer.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates that this compound is in solution.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in a Specific Aqueous Buffer
This protocol will help you determine the practical solubility limit of this compound in your specific experimental buffer.
Materials:
-
1 mM this compound in DMSO (prepared as in Protocol 1)
-
Your specific aqueous buffer
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions in the Plate:
-
Add 100 µL of your aqueous buffer to wells A2-A12 of a 96-well plate.
-
Add 200 µL of your aqueous buffer to well A1.
-
Add 2 µL of the 1 mM this compound DMSO stock to well A1 and mix thoroughly. This will give a starting concentration of 10 µM with 1% DMSO.
-
Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, down to well A11. Discard 100 µL from well A11. Well A12 will serve as a buffer-only control.
-
-
Incubate and Observe:
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for precipitation at several time points (e.g., 0, 1, 4, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
At each time point, measure the absorbance of the plate at 620 nm. An increase in absorbance compared to the control well indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum soluble concentration of this compound in your specific buffer under your experimental conditions.
-
Visualizing the Experimental Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: DQP-1105 In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing DQP-1105 vehicle formulations for in vivo studies. Below you will find frequently asked questions and troubleshooting guides to address common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for in vivo studies with this compound?
A1: Based on published research, a common and effective vehicle for this compound is a multi-component system designed to maintain solubility and stability in an aqueous solution suitable for injection. A widely used formulation consists of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline, with a final DMSO concentration of less than 5%.[1]
Q2: What is the solubility of this compound?
A2: this compound has low aqueous solubility. It is readily soluble in Dimethyl Sulfoxide (DMSO).[2][3] Various suppliers report its solubility in DMSO to be between 50 mg/mL and 60 mg/mL, or up to 100 mM.[2][4][5]
Q3: Why is a multi-component vehicle necessary if this compound dissolves in DMSO?
A3: While this compound dissolves well in DMSO, injecting a high concentration of DMSO can be toxic to animals.[6][7] The multi-component vehicle, often referred to as a co-solvent system, is necessary to keep the compound in solution when the DMSO stock is diluted to a physiologically acceptable concentration for injection.[1][8] Components like PEG 400 and Tween 80 act as solubilizing agents to prevent the compound from precipitating out of the aqueous saline solution.[8][9]
Q4: What is the general procedure for preparing the this compound formulation?
A4: The general procedure involves first dissolving this compound in DMSO to create a concentrated stock solution. This stock solution is then slowly added to the pre-mixed vehicle (e.g., Ethanol, Tween 80, PEG 400, and saline) with vigorous vortexing or sonication to ensure it remains dissolved.[1] It is crucial to prepare the formulation fresh before each experiment.
Experimental Protocol: this compound Vehicle Formulation
This protocol is adapted from a published in vivo study involving this compound.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof)
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile 0.9% Saline
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare the Vehicle Solution:
-
In a sterile tube, combine the vehicle components. For a 10 mL final volume, this would be:
-
Ethanol: 0.4 mL (4%)
-
Tween 80: 0.5 mL (5%)
-
PEG 400: 0.5 mL (5%)
-
Sterile 0.9% Saline: 8.6 mL (to make up the volume after adding the DMSO stock)
-
-
Vortex the vehicle solution thoroughly to ensure all components are well mixed.
-
-
Prepare the Final Dosing Solution:
-
Slowly add the required volume of the this compound DMSO stock solution to the vehicle solution while vortexing.
-
For example, to achieve a final concentration of 5 mM, add 0.5 mL of the 100 mM stock to 9.5 mL of the vehicle solution. (Note: Adjust saline volume in step 2 to account for the volume of DMSO stock).
-
The final DMSO concentration should be kept low (e.g., <5%).[1]
-
Warm and sonicate the final solution to ensure clarity and complete dissolution.[1]
-
Administer the solution immediately after preparation.[1]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation | The concentration of this compound exceeds its solubility in the final vehicle. | 1. Ensure the DMSO stock is fully dissolved before adding it to the vehicle. 2. Add the DMSO stock to the vehicle slowly and with continuous vortexing. 3. Gently warm the final solution (e.g., to 37°C) and sonicate.[1] 4. If precipitation persists, consider increasing the percentage of co-solvents like PEG 400 or Tween 80, but be mindful of potential vehicle toxicity.[7] |
| Precipitation after formulation (on standing) | The formulation is unstable at room temperature or 4°C. | 1. Always prepare the formulation fresh before each use.[8] 2. Do not store the final aqueous formulation. Stock solutions in pure DMSO can be stored at -20°C or -80°C.[2][10] |
| Inconsistent results between animals | Non-homogenous dosing solution due to precipitation or poor mixing. | 1. Visually inspect the solution for any particulate matter before each injection. 2. If the solution is a suspension, ensure it is uniformly mixed before drawing each dose.[11] 3. Ensure the injection volume is accurate for each animal's weight. |
| Adverse reaction in vehicle control group | The vehicle itself is causing a biological effect or toxicity. | 1. Observe the animals in the vehicle control group for any adverse effects.[11] 2. High concentrations of DMSO, ethanol, or Tween 80 can have biological effects.[7] 3. If toxicity is observed, consider reducing the concentration of the problematic co-solvent or exploring alternative, better-tolerated vehicle formulations.[9] |
Data Summary
This compound Solubility
| Solvent | Reported Solubility | Reference |
| DMSO | >50 mg/mL | [4] |
| DMSO | 60 mg/mL (107.45 mM) | [5] |
| DMSO | Soluble to 100 mM | [2] |
| DMSO | 10 mg/mL | [3][10] |
Example In Vivo Formulation Components
| Component | Percentage in Final Solution | Purpose | Reference |
| This compound | Target Concentration (e.g., 5 mM) | Active Pharmaceutical Ingredient | [1] |
| DMSO | <5% | Primary solvent for stock solution | [1] |
| Ethanol | 4% | Co-solvent | [1] |
| Tween 80 | 5% | Surfactant / Solubilizer | [1] |
| PEG 400 | 5% | Co-solvent / Solubilizer | [1] |
| 0.9% Saline | q.s. to 100% | Isotonic diluent | [1] |
Visual Guides
Caption: Experimental workflow for preparing this compound in vivo dosing solution.
Caption: Troubleshooting decision tree for this compound formulation precipitation issues.
References
- 1. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. NMDAR2C/2D Inhibitor, this compound The NMDAR2C/2D Inhibitor, this compound controls the biological activity of NMDAR2C/2D. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DQP 1105 | NMDAR | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. admescope.com [admescope.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DQP-1105 Purity and Quality Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of DQP-1105, a selective noncompetitive NMDA receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected purity?
A1: this compound is a small molecule, noncompetitive NMDA receptor antagonist with selectivity for GluN2C- and GluN2D-containing receptors.[1] Its chemical formula is C₂₉H₂₄BrN₃O₄ with a molecular weight of 558.42 g/mol .[3] Commercially available this compound is typically supplied at a purity of ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[2]
Q2: What are the common types of impurities that could be present in a this compound sample?
A2: Impurities in a this compound sample can originate from the synthesis process, degradation, or storage.[4][5][6][7] They are generally categorized as:
-
Organic Impurities: These include starting materials, by-products from side reactions, intermediates, and degradation products.[5][7]
-
Inorganic Impurities: These can be reagents, ligands, catalysts, heavy metals, or inorganic salts from the manufacturing process.[5][6]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[4][5]
Q3: What analytical techniques are recommended for assessing this compound purity?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. The most common and powerful techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for quantitative analysis to determine the purity level and detect related substances.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A technique of choice for identifying impurities by providing molecular weight information.[8][9] Research articles on this compound specifically mention using LC-MS for purity analysis.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the main compound and identification of impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A powerful method for confirming the identity of the molecule against a reference standard.[9]
Q4: How should I prepare this compound for analysis?
A4: this compound is a solid, often a yellow-white powder. It is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM. For LC-MS analysis, samples can be prepared by dissolving in HPLC-grade methanol at a concentration of approximately 1 mg/mL.[11][12] Always use high-purity, filtered solvents to avoid introducing contaminants.[13]
Q5: What are the recommended storage conditions for this compound to maintain its quality?
A5: To ensure stability, this compound should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Data Presentation: Purity and Quality Specifications
The following table summarizes the key specifications for this compound.
| Parameter | Specification | Analytical Method |
| Appearance | Yellow-white solid | Visual Inspection |
| Molecular Formula | C₂₉H₂₄BrN₃O₄ | Mass Spectrometry |
| Molecular Weight | 558.42 | Mass Spectrometry |
| Purity (Assay) | ≥97% (Typical) | HPLC |
| Identity | Conforms to reference spectrum | FTIR, NMR, UV-Vis |
| Solubility | Soluble to 100 mM in DMSO | Solubility Test |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Instrument: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (and λmax at 232 nm if available).[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO or Methanol.
-
Analysis: Inject the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.[13][14][15][16][17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Low Signal | Incorrect detection wavelength set. | Verify detector is set to 254 nm or 232 nm. |
| Sample too dilute. | Increase sample concentration. | |
| Blocked injector or needle. | Flush the injector and needle. | |
| Shifting Retention Times | Mobile phase composition has changed. | Prepare fresh mobile phase. Ensure proper mixing. |
| Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | |
| Column not properly equilibrated. | Increase column equilibration time before injection. | |
| Leak in the system. | Check all fittings for leaks and tighten as needed. | |
| Peak Tailing | Column contamination. | Flush the column with a strong solvent. |
| Sample overloaded. | Dilute the sample. | |
| pH of mobile phase is inappropriate. | Adjust the pH of the mobile phase. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents; flush the detector cell. | |
| Detector lamp is failing. | Replace the detector lamp. | |
| Split Peaks | Column packing has degraded. | Replace the column. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase if possible. |
Visualizations
Diagram 1: General Workflow for Purity Assessment
Caption: Workflow for assessing the purity and identity of a this compound sample.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues in HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DQP 1105 | NMDAR | TargetMol [targetmol.com]
- 4. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 5. moravek.com [moravek.com]
- 6. veeprho.com [veeprho.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
troubleshooting inconsistent DQP-1105 experimental data
Welcome to the technical support center for DQP-1105. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation with this novel N-methyl-D-aspartate (NMDA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective noncompetitive antagonist of the NMDA receptor.[1][2][3][4] It exhibits a preference for receptors containing the GluN2C and GluN2D subunits.[1][3][4][5] Its mechanism of action is voltage-independent and it does not compete with the binding of co-agonists like glutamate or glycine.[1][4] Instead, this compound is believed to inhibit a pregating step, preventing the channel from opening without altering the stability of the open-pore conformation.[1][4] The binding of this compound is dependent on the binding of glutamate to the GluN2 subunit.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[6] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6] The solubility of this compound in aqueous buffers is limited. For instance, its maximum solubility in an oocyte recording buffer with 0.1% DMSO after 1 hour is 27 µM, and in phosphate-buffered saline (without DMSO) after 24 hours is 6.5 µM.[1]
Q3: Are there any known off-target effects of this compound?
This compound has been shown to have minimal effects on AMPA and kainate receptors, indicating a high degree of selectivity for NMDA receptors.[5] Specifically, it shows at least 50-fold lower potency for GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors compared to GluN2C- and GluN2D-containing receptors in certain assay systems.[1][3][4] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to account for potential off-target effects in your specific system.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values and Receptor Subunit Selectivity
Q: We are observing significant variability in our IC50 values for this compound, and the selectivity for GluN2C/D over GluN2A appears lower than reported in some publications. What could be the cause of this discrepancy?
A: This is a documented issue that can arise from the specific experimental system and techniques employed. A key factor influencing the apparent potency and selectivity of this compound is the choice of expression system and electrophysiological recording configuration.
Potential Causes and Solutions:
-
Expression System Differences: It has been reported that this compound shows lower selectivity for GluN2D over GluN2A in HEK cells when using the whole-cell patch-clamp configuration compared to recordings in Xenopus oocytes or BHK cells.[1][5] This is thought to be due to the dialysis of the cytoplasm in the whole-cell configuration, which can enhance NMDA receptor desensitization and artificially increase the apparent potency of this compound on GluN2A-containing receptors.[5]
-
Recommendation: If accurate determination of selectivity is critical, consider using the perforated patch-clamp technique. This method allows for electrical access to the cell without disrupting the intracellular environment, thus providing a more physiologically relevant measurement of this compound activity.[5]
-
-
Agonist Concentration: The inhibitory action of this compound is dependent on the presence of glutamate.[2] Inconsistent concentrations of glutamate or the co-agonist glycine in your assay buffer can lead to variability in the measured IC50 values.
-
Recommendation: Ensure precise and consistent concentrations of glutamate and glycine in all experiments. Use a maximally effective concentration of agonists to elicit a stable and reproducible response.
-
-
Compound Stability and Solubility: this compound has limited aqueous solubility.[1] Precipitation of the compound in your assay buffer can lead to a lower effective concentration and consequently, an overestimation of the IC50 value.
-
Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect your final assay solutions for any signs of precipitation. If solubility is a concern, consider a brief sonication of the final solution. The final DMSO concentration in the assay should be kept low and consistent across all experiments.
-
Data Summary: this compound IC50 Values in Different Expression Systems
| Receptor Subunit | Expression System | Assay Method | Reported IC50 (µM) |
| GluN1/GluN2C | Xenopus oocytes | Two-electrode voltage clamp | 7.0 |
| GluN1/GluN2D | Xenopus oocytes | Two-electrode voltage clamp | 2.7 |
| GluN1/GluN2A | HEK cells | Whole-cell patch clamp | Estimated, less potent |
| GluN1/GluN2B | HEK cells | Whole-cell patch clamp | Negligible inhibition |
| GluN1/GluN2D | HEK cells | Perforated patch clamp | 2.1 |
| GluN1/GluN2A | HEK cells | Perforated patch clamp | 54 |
Note: The data presented here is a summary from published literature and may vary depending on specific experimental conditions.[1][5]
Issue 2: High Variability in Cell-Based Assay Results
Q: Our cell-based assays measuring the effect of this compound on NMDA receptor activity are showing high well-to-well and day-to-day variability. How can we improve the reproducibility of our results?
A: High variability in cell-based assays is a common challenge that can be addressed by carefully controlling several experimental parameters.
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on NMDA receptors expressed in HEK293 cells.
1. Cell Culture and Transfection:
- Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1a, GluN2A, GluN2C, or GluN2D) and a green fluorescent protein (GFP) marker using a suitable transfection reagent.
- Use cells for recording 24-48 hours post-transfection.
2. Electrophysiological Recording:
- External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Identify transfected cells by GFP fluorescence.
- Establish a whole-cell recording configuration.
- Clamp the membrane potential at -60 mV.
3. Drug Application:
- Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentrations in the external solution immediately before use.
- Co-apply this compound with NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) using a rapid solution exchange system.
- Record the current response in the presence and absence of this compound.
4. Data Analysis:
- Measure the peak and steady-state current amplitudes.
- Calculate the percentage of inhibition caused by this compound.
- Construct a concentration-response curve and determine the IC50 value using a non-linear regression fit.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a noncompetitive antagonist of the NMDA receptor.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of DQP-1105 and Ifenprodil: Selectivity Profiles at the NMDA Receptor
For Immediate Release
This guide provides a detailed comparison of the selectivity profiles of two notable N-methyl-D-aspartate (NMDA) receptor modulators: DQP-1105 and ifenprodil. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective mechanisms of action, binding affinities, and the experimental methodologies used for their characterization.
Introduction
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The diversity of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) gives rise to distinct pharmacological and biophysical properties, making subtype-selective modulation a key strategy for therapeutic intervention in various neurological disorders. This compound and ifenprodil are both noncompetitive antagonists of the NMDA receptor but exhibit markedly different selectivity profiles for the GluN2 subunits.
Selectivity Profile Comparison
This compound is a negative allosteric modulator (NAM) that demonstrates a strong preference for NMDA receptors containing GluN2C or GluN2D subunits.[1][2] In contrast, ifenprodil is a well-established antagonist with high selectivity for GluN2B-containing receptors.[3][4] This fundamental difference in subunit preference dictates their potential therapeutic applications and research uses.
Quantitative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and ifenprodil at various NMDA receptor subtypes, as determined by electrophysiological recordings in recombinant expression systems.
| Compound | Receptor Subtype | IC₅₀ (µM) | Selectivity | Reference |
| This compound | GluN1/GluN2A | >100 | \multirow{2}{}{>50-fold for GluN2C/D over GluN2A/B} | [1][5] |
| GluN1/GluN2B | >100 | [1][5] | ||
| GluN1/GluN2C | 7.0 | [1][5] | ||
| GluN1/GluN2D | 2.7 | [1][5] | ||
| Ifenprodil | GluN1/GluN2A | 146 | \multirow{2}{}{>400-fold for GluN2B over GluN2A} | |
| GluN1/GluN2B | 0.34 | |||
| GluN1/GluN2C | - | Not reported | ||
| GluN1/GluN2D | - | Not reported |
Note: IC₅₀ values can vary between different studies and experimental conditions.
Mechanism of Action and Binding Sites
The distinct selectivity profiles of this compound and ifenprodil arise from their interaction with different binding sites on the NMDA receptor complex.
This compound acts as a noncompetitive antagonist with its binding being voltage-independent.[1][2] Its inhibitory action is dependent on the presence of glutamate but not glycine.[2] Structural and functional studies have identified the binding site for this compound within the lower lobe of the agonist-binding domain of the GluN2C and GluN2D subunits.[1][6]
Ifenprodil also functions as a noncompetitive antagonist.[3][7] Its high-affinity, voltage-independent inhibition is specific to GluN2B-containing receptors.[7] The binding site for ifenprodil is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[7][8] At higher concentrations, ifenprodil can also exhibit a lower-affinity, voltage-dependent block of the ion channel pore, particularly at GluN2A-containing receptors.[7]
Signaling and Modulation at the NMDA Receptor
The following diagram illustrates the distinct binding locations of this compound and ifenprodil on the NMDA receptor, highlighting their different mechanisms of allosteric modulation.
Experimental Protocols
The characterization of this compound and ifenprodil selectivity has been predominantly achieved through electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293) expressing recombinant NMDA receptors.
Representative Protocol: Whole-Cell Voltage-Clamp Electrophysiology
This method allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Electrophysiological Recording: 24-48 hours post-transfection, whole-cell voltage-clamp recordings are performed.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.
-
Recording: Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application: NMDA receptor currents are evoked by the application of a saturating concentration of glutamate (e.g., 100 µM) and a co-agonist, glycine (e.g., 30 µM). After establishing a stable baseline current, the agonist solution containing various concentrations of the antagonist (this compound or ifenprodil) is applied.
-
Data Analysis: The peak or steady-state current amplitude in the presence of the antagonist is measured and normalized to the control response. Concentration-response curves are generated, and the IC₅₀ value is calculated by fitting the data to the Hill equation.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the IC₅₀ of a compound using whole-cell electrophysiology.
Conclusion
This compound and ifenprodil represent two distinct classes of NMDA receptor modulators with highly specific subunit selectivities. This compound's preference for GluN2C/D-containing receptors and ifenprodil's high affinity for GluN2B-containing receptors make them invaluable tools for dissecting the physiological and pathological roles of these specific NMDA receptor subtypes. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to utilize or further investigate these compounds.
References
- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
DQP-1105: A Selective Antagonist for GluN2C/D-Containing NMDA Receptors
A Comparative Guide for Researchers
This guide provides a comprehensive validation of DQP-1105 as a selective antagonist for the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. It offers a comparative analysis with other known GluN2C/D-selective antagonists, supported by experimental data and detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Comparative Analysis of GluN2C/D-Selective Antagonists
This compound is a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3] Its selectivity is a key attribute, offering a valuable tool for dissecting the physiological and pathological roles of these specific receptor subtypes. To provide a clear perspective on its performance, the following table compares the inhibitory activity (IC50 and Ki values) of this compound with other reported GluN2C/D-selective antagonists: QNZ46, NAB-14, UBP791, and UBP1700.
| Compound | GluN2A (IC50/Ki in µM) | GluN2B (IC50/Ki in µM) | GluN2C (IC50/Ki in µM) | GluN2D (IC50/Ki in µM) | Selectivity for GluN2C/D |
| This compound | >300 (IC50) | >300 (IC50) | 7.0 (IC50)[1] | 2.7 (IC50)[1] | >40-fold vs GluN2A/B |
| QNZ46 | 182 (IC50)[4] | 193 (IC50)[4] | 7.1 (IC50)[4] | 3.9 (IC50)[4] | ~25-50-fold vs GluN2A/B |
| NAB-14 | >1000 (IC50) | >1000 (IC50) | 3.7 (IC50)[5] | 2.2 (IC50)[5] | >800-fold vs GluN2A/B[5][6] |
| UBP791 | 4.07 (Ki)[7] | 1.38 (Ki)[7] | 0.08 (Ki)[7] | 0.09 (Ki)[7] | ~16-47-fold vs GluN2A/B[8] |
| UBP1700 | ~0.5 (Ki) | ~0.4 (Ki) | 0.009 (Ki)[7] | 0.007 (Ki)[7] | ~50-60-fold vs GluN2A/B[8] |
Note: IC50 and Ki values are dependent on the specific experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the NMDA receptor signaling pathway and the experimental workflow for its validation.
The diagram above illustrates the canonical NMDA receptor signaling cascade. Glutamate and a co-agonist (glycine or D-serine) must bind to their respective subunits (GluN2 and GluN1) to activate the receptor. This, coupled with membrane depolarization, allows calcium influx, which in turn activates downstream signaling molecules like CaMKII, leading to changes in gene expression that underlie synaptic plasticity. This compound acts as a non-competitive antagonist at the level of the NMDA receptor, specifically targeting those containing GluN2C or GluN2D subunits.
The validation of a selective antagonist like this compound typically follows a multi-step process. Initially, in vitro assays are performed using cell lines (e.g., Xenopus oocytes or HEK293 cells) that are engineered to express specific NMDA receptor subunit combinations. Electrophysiological techniques, such as Two-Electrode Voltage Clamp or Whole-Cell Patch Clamp, are then used to measure the inhibitory effect of the compound and determine its IC50 value for each subunit, thereby establishing its selectivity. Promising candidates then move to in vivo validation in relevant animal models of disease, such as the Tsc1+/- mouse model for epilepsy, to assess their therapeutic potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are summaries of the key experimental protocols used in the validation of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the target receptor.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording:
-
Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -40 mV).
-
Agonists (glutamate and glycine) are applied to activate the NMDA receptors, and the resulting current is measured.
-
This compound or other antagonists are co-applied with the agonists at varying concentrations to determine the dose-dependent inhibition and calculate the IC50 value.
-
Whole-Cell Patch Clamp in HEK293 Cells
This method allows for the recording of ionic currents from the entire cell membrane of a mammalian cell.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired NMDA receptor subunits. A marker protein like GFP is often co-transfected to identify successfully transfected cells.
-
Recording:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch is then ruptured by gentle suction, allowing for electrical access to the cell's interior.
-
The cell is voltage-clamped at a specific holding potential.
-
An external solution containing agonists is rapidly perfused over the cell to evoke NMDA receptor currents.
-
The antagonist is co-applied with the agonists to measure the inhibition of the current.
-
In Vivo Seizure Model (Tsc1+/- Mouse)
The Tsc1+/- mouse model is a genetically engineered model that recapitulates key features of Tuberous Sclerosis Complex (TSC), including the development of seizures.
-
Animal Model: Heterozygous Tsc1+/- mice and their wild-type littermates are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal (IP) injection.
-
Seizure Monitoring:
-
Mice are monitored for spontaneous seizures.
-
For more detailed analysis, electroencephalography (EEG) electrodes can be implanted to record brain electrical activity and quantify seizure frequency and duration.
-
-
Data Analysis: The number and severity of seizures in the this compound-treated group are compared to a vehicle-treated control group to determine the antagonist's anti-epileptic efficacy.
Conclusion
The data presented in this guide validate this compound as a highly selective antagonist for GluN2C/D-containing NMDA receptors. Its favorable selectivity profile, as demonstrated in robust in vitro assays, makes it a valuable pharmacological tool for investigating the specific roles of these receptor subunits in health and disease. Furthermore, its demonstrated efficacy in a preclinical model of epilepsy highlights its potential for therapeutic development. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QNZ 46 | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. A novel negative allosteric modulator selective for GluN2C/2D-containing NMDA receptors inhibits synaptic transmission in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Negative Allosteric Modulator Selective for GluN2C/2D-Containing NMDA Receptors Inhibits Synaptic Transmission in Hippocampal Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
DQP-1105: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of DQP-1105, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.
Executive Summary
This compound is a potent and selective antagonist of NMDA receptors, demonstrating significant preference for subunits GluN2C and GluN2D.[1][2][3][4][5] Its mechanism of action is noncompetitive and voltage-independent, distinguishing it from many other NMDA receptor antagonists.[1][4][5] Extensive in vitro studies have characterized its inhibitory activity across a range of glutamate receptor subtypes, revealing a favorable selectivity profile. This guide summarizes the key quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Inhibition
The inhibitory activity of this compound has been quantified across various glutamate receptor subunits. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) obtained from in vitro electrophysiological recordings.
| Receptor Subunit | IC₅₀ (μM) | Fold Selectivity vs. GluN2D |
| GluN2D | 2.7[1][2][3] | 1 |
| GluN2C | 7.0 - 8.5[1][2][3] | ~2.6 - 3.1 |
| GluN2A | 206[3] | ~76 |
| GluN2B | >300 (negligibly inhibited)[5][6] | >111 |
| GluA1 (AMPA) | 198[3] | ~73 |
| GluK2 (Kainate) | 153[3] | ~57 |
Note: IC₅₀ values can vary slightly between different experimental setups (e.g., Xenopus oocytes vs. HEK cells). The data presented represents a consensus from multiple studies.
Experimental Protocols
The cross-reactivity profile of this compound was primarily determined using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes and whole-cell patch-clamp recordings in human embryonic kidney (HEK) cells expressing specific recombinant NMDA receptor subunit combinations.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).
-
Incubation: Injected oocytes are incubated for 24-72 hours to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -40 to -70 mV).
-
-
Agonist and Antagonist Application:
-
A baseline current is established by applying the co-agonists glutamate and glycine.
-
This compound is then co-applied with the agonists at varying concentrations.
-
The resulting inhibition of the agonist-evoked current is measured.
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal function to determine the IC₅₀ value for this compound at the specific receptor subtype.
Whole-Cell Patch-Clamp Recordings in HEK Cells
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.
-
Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage.
-
-
Drug Application: A rapid solution exchange system is used to apply agonists (glutamate and glycine) and this compound to the recorded cell.
-
Data Acquisition and Analysis: The inhibitory effect of this compound on the agonist-induced currents is recorded and analyzed to determine the IC₅₀.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated.
Figure 1. Signaling pathway of this compound at the NMDA receptor.
Figure 2. Experimental workflow for determining this compound cross-reactivity.
Conclusion
The available data strongly indicates that this compound is a highly selective negative allosteric modulator for NMDA receptors containing GluN2C and GluN2D subunits. Its cross-reactivity with other tested glutamate receptor subtypes, including GluN2A, GluN2B, AMPA, and Kainate receptors, is significantly lower, with IC₅₀ values at least 50-fold higher.[2][3][4][5] This selectivity profile makes this compound a valuable tool for studying the specific roles of GluN2C/D-containing NMDA receptors in physiological and pathological processes. Researchers should, however, remain mindful of the potential for off-target effects at high concentrations, as with any pharmacological agent.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to DQP-1105 and Competitive NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the noncompetitive NMDA receptor antagonist DQP-1105 and prominent competitive NMDA receptor antagonists, D-AP5 and (R)-CPP. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of NMDA receptor function and dysfunction.
Introduction to NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1] Their overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological disorders. NMDA receptor antagonists are classified based on their mechanism of action. Competitive antagonists directly compete with the agonist glutamate for its binding site on the GluN2 subunit. In contrast, noncompetitive antagonists, such as this compound, act at a site distinct from the agonist binding site to inhibit receptor function.
This compound: A Noncompetitive, Subunit-Selective Antagonist
This compound is a potent, noncompetitive antagonist of the NMDA receptor. Its mechanism of action is voltage-independent and cannot be overcome by increasing concentrations of the co-agonists glutamate or glycine. A key feature of this compound is its selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.
Competitive NMDA Receptor Antagonists: D-AP5 and (R)-CPP
D-2-amino-5-phosphonopentanoic acid (D-AP5) and (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ((R)-CPP) are widely used competitive NMDA receptor antagonists. They act by binding to the glutamate recognition site on the GluN2 subunit, thereby preventing receptor activation.[2] (R)-CPP is a particularly potent antagonist with some selectivity for GluN2A-containing receptors.
Quantitative Comparison of Antagonist Performance
The following tables summarize the key quantitative data for this compound, D-AP5, and (R)-CPP. It is important to note that direct comparisons of potency values (e.g., IC50 vs. Ki) should be made with caution, as they are often determined using different experimental assays and conditions.
| Compound | Antagonist Type | Binding Site | Subunit Selectivity |
| This compound | Noncompetitive | Allosteric site | GluN2C, GluN2D |
| D-AP5 | Competitive | Glutamate site (GluN2) | Selective for NMDA receptors |
| (R)-CPP | Competitive | Glutamate site (GluN2) | Some selectivity for GluN2A |
Table 1: General Properties of this compound and Competitive Antagonists.
| Compound | Parameter | Value | Receptor/Subunit | Assay Conditions |
| This compound | IC50 | 7.0 µM | GluN2C | Two-electrode voltage clamp |
| IC50 | 2.7 µM | GluN2D | Two-electrode voltage clamp | |
| D-AP5 | Kd | 1.4 µM | NMDA Receptor | Radioligand binding assay |
| (R)-CPP | Ki | 0.041 µM | GluN2A | Radioligand binding assay |
| Ki | 0.27 µM | GluN2B | Radioligand binding assay | |
| Ki | 0.63 µM | GluN2C | Radioligand binding assay | |
| Ki | 1.99 µM | GluN2D | Radioligand binding assay |
Table 2: Potency and Affinity Data for this compound and Competitive Antagonists. [3]
Visualizing Mechanisms of Action
The following diagrams illustrate the distinct binding sites of noncompetitive and competitive antagonists on the NMDA receptor and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize NMDA receptor antagonists. Specific parameters may need to be optimized for individual experimental setups.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure ion channel activity in response to agonist and antagonist application in oocytes expressing the target receptor.
1. Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit) into the oocytes.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -40 to -70 mV.
3. Data Acquisition:
-
Apply a solution containing the NMDA receptor agonists (e.g., glutamate and glycine) to elicit a baseline current.
-
Co-apply the antagonist at various concentrations with the agonists to determine the inhibitory effect.
-
Wash the oocyte with the agonist-containing solution between antagonist applications to ensure recovery.
-
Record the current responses using an appropriate amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence of different antagonist concentrations.
-
Normalize the responses to the baseline current.
-
Plot the normalized current as a function of antagonist concentration and fit the data to a concentration-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Recording in Mammalian Cells
This technique allows for the recording of NMDA receptor currents from cultured mammalian cells (e.g., HEK293 cells) transiently or stably expressing the receptor of interest.
1. Cell Preparation:
-
Plate the transfected cells onto glass coverslips a day before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage, continuously perfused with an external solution.
2. Pipette and Sealing:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with an internal solution.
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
3. Recording:
-
Clamp the cell at a holding potential of -60 to -70 mV in voltage-clamp mode.
-
Apply agonists and antagonists using a fast perfusion system to elicit and modulate NMDA receptor currents.
4. Data Analysis:
-
Analyze the current responses as described for the TEVC technique to determine the antagonist's potency.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor, allowing for the determination of its binding affinity (Ki).
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the NMDA receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature for a set time to reach binding equilibrium.
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[4]
References
Navigating the Landscape of GluN2D Inhibition: A Comparative Guide to Alternatives for DQP-1105
For researchers, scientists, and drug development professionals, the selective inhibition of the GluN2D subunit of the N-methyl-D-aspartate (NMDA) receptor presents a promising therapeutic avenue for a range of neurological disorders. DQP-1105 has emerged as a key tool in this endeavor, but a comprehensive understanding of its alternatives is crucial for advancing research and development. This guide provides an objective comparison of this compound with other notable GluN2D inhibitors, supported by experimental data, detailed protocols, and visual pathway representations.
Unveiling the Contenders: A Quantitative Look at GluN2D Inhibitor Potency and Selectivity
The efficacy and utility of a GluN2D inhibitor are primarily defined by its potency (as measured by the half-maximal inhibitory concentration, IC50) and its selectivity for the GluN2D subunit over other GluN2 subunits (GluN2A, GluN2B, and GluN2C). The following table summarizes the available quantitative data for this compound and its key alternatives, offering a clear comparison of their pharmacological profiles.
| Compound | GluN2A IC50 (µM) | GluN2B IC50 (µM) | GluN2C IC50 (µM) | GluN2D IC50 (µM) | Selectivity for GluN2D over GluN2A | Selectivity for GluN2D over GluN2B | Experimental System |
| This compound | >300[1] | >300[1] | 7.0[2] | 2.7[1][2] | >111-fold | >111-fold | Two-electrode voltage clamp (TEVC) in Xenopus oocytes |
| NAB-14 | >500 | >500 | 3.7 | 2.2 | >227-fold | >227-fold | TEVC in Xenopus oocytes |
| EU1794-4 | 3.0[3] | 3.0[3] | 0.35[3] | 0.28[3] | ~11-fold | ~11-fold | TEVC in Xenopus oocytes |
| QNZ46 | 182 | 201 | 4.3 | 3.9 | ~47-fold | ~52-fold | TEVC in Xenopus oocytes |
| UBP1700 | ~0.45 | ~0.35 | 0.009 | 0.007 | ~64-fold | ~50-fold | TEVC in Xenopus oocytes |
At the Bench: Detailed Methodologies for Inhibitor Characterization
The reliable determination of inhibitor potency and selectivity hinges on robust experimental protocols. Below are detailed methodologies for the two primary techniques employed in the characterization of the compounds listed above.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a workhorse for studying the function of ion channels and receptors expressed in a heterologous system.
1. Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
Complementary RNA (cRNA) encoding the human GluN1 and the desired GluN2 subunit (A, B, C, or D) are co-injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 to -70 mV).
-
NMDA receptor-mediated currents are elicited by the application of glutamate and glycine.
3. IC50 Determination:
-
A baseline current is established by applying a saturating concentration of glutamate and glycine.
-
The inhibitor is then co-applied with the agonists at increasing concentrations.
-
The percentage of current inhibition at each inhibitor concentration is calculated relative to the baseline current.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp in HEK293 Cells
This technique allows for the recording of ionic currents from a single mammalian cell, providing a more physiologically relevant system than oocytes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in standard growth medium.
-
Cells are transiently transfected with plasmids encoding the GluN1 and the desired GluN2 subunit, along with a fluorescent reporter protein (e.g., GFP) to identify transfected cells.
2. Electrophysiological Recording:
-
A glass micropipette with a fine tip is filled with an internal solution (e.g., containing CsCl or Cs-gluconate) and brought into contact with a transfected cell.
-
A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured by gentle suction, establishing a whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (typically -60 to -70 mV).
-
NMDA receptor currents are evoked by rapid application of glutamate and glycine using a fast-perfusion system.
3. IC50 Determination:
-
The protocol for determining the IC50 value is similar to that described for the TEVC technique, involving the co-application of the inhibitor with agonists at various concentrations and measuring the resulting current inhibition.
Visualizing the Molecular Machinery and Experimental Strategy
To better understand the context of GluN2D inhibition, the following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and a logical workflow for comparing inhibitors.
Conclusion
The landscape of GluN2D-selective inhibitors is expanding, offering researchers a growing toolkit to probe the function of this important NMDA receptor subunit. While this compound remains a valuable tool, alternatives such as NAB-14 and UBP1700 demonstrate comparable or even superior selectivity and potency. The choice of inhibitor will ultimately depend on the specific experimental context, including the required degree of selectivity and the biological system under investigation. This guide provides a foundational resource to inform these critical decisions and to facilitate the design of rigorous and reproducible experiments in the pursuit of novel therapeutics for neurological disorders.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of DQP-1105, a selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, and its key analogs. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound and its derivatives offer a promising avenue for selectively targeting NMDA receptor subtypes, specifically those containing the GluN2C and GluN2D subunits.
Executive Summary
This compound is a noncompetitive NAM of the NMDA receptor with notable selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B.[1][2][3][4] Structure-activity relationship (SAR) studies have led to the development of analogs with improved potency and selectivity, such as DQP-26 and (S)-(−)-DQP-997-74. This guide presents a detailed comparison of the pharmacological profiles of these compounds, supported by experimental data and detailed protocols. The mechanism of action involves a glutamate-dependent negative allosteric modulation, offering a nuanced approach to dampening NMDA receptor activity.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the in vitro potency of this compound and its key analogs, DQP-26 and (S)-(−)-DQP-997-74, at different NMDA receptor subunit combinations. The data, presented as IC50 values, highlight the selectivity of these compounds.
| Compound | GluN1/GluN2A IC50 (µM) | GluN1/GluN2B IC50 (µM) | GluN1/GluN2C IC50 (µM) | GluN1/GluN2D IC50 (µM) |
| This compound | >200 | >100 | 7.0 | 2.7 |
| DQP-26 (2a) | ~22 | ~21 | 0.77 | 0.44 |
| (S)-(−)-DQP-997-74 (2i) | 5.2 | 16 | 0.069 | 0.035 |
Data compiled from multiple sources.[1][5] Actual values may vary slightly between studies depending on the specific experimental conditions.
Experimental Protocols
The characterization of this compound and its analogs primarily relies on electrophysiological techniques to measure the function of recombinant NMDA receptors expressed in heterologous systems.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the initial screening and characterization of compounds acting on ion channels.
1. Oocyte Preparation and cRNA Injection:
- Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
- The oocytes are defolliculated by treatment with collagenase.
- cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are injected into the oocyte cytoplasm.
- Injected oocytes are incubated for 2-7 days at 15-18°C to allow for receptor expression.[6]
2. Electrophysiological Recording:
- An oocyte is placed in a recording chamber continuously perfused with a barium-containing external solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, 0.01 mM EDTA, pH 7.4).
- Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 mV to -70 mV).
- NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
- The test compound (this compound or an analog) is co-applied with the agonists to determine its inhibitory effect.
- Concentration-response curves are generated to calculate the IC50 value.
Whole-Cell Patch-Clamp in HEK293 Cells
This technique provides a more detailed analysis of the compound's effect on ion channel kinetics in a mammalian cell line.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in standard growth medium.
- Cells are transiently transfected with plasmids encoding the NMDA receptor subunits of interest using a suitable transfection reagent.
- Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
- A coverslip with adherent transfected cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.
- A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg), is brought into contact with the cell membrane.[7]
- A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
- The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total membrane current.
- The membrane potential is clamped at a holding potential (e.g., -60 mV).
- Currents are elicited by the application of agonists, and the effect of the test compound is measured as described for the TEVC method.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Negative Allosteric Modulation
Caption: NMDA receptor negative allosteric modulation by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound analogs.
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the Neuroprotective Potential of DQP-1105 and Other NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective effects of DQP-1105, a selective negative allosteric modulator (NAM) of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors. Its performance is objectively compared with other notable NMDA receptor antagonists, including its more potent analogs (DQP-26 and (S)-(-)-DQP-997-74), the GluN2B-selective antagonist ifenprodil, and the GluN2A-selective antagonist TCN-201. This comparison is supported by available experimental data on their inhibitory potency and mechanisms of action. Detailed experimental protocols for key neuroprotection assays and visualizations of the relevant signaling pathways are also provided to facilitate further research and development in this area.
I. Comparative Analysis of NMDA Receptor Antagonists
The neuroprotective potential of this compound and its alternatives stems from their ability to modulate the activity of NMDA receptors, which are critical in mediating excitotoxicity—a key pathological process in many neurological disorders. The selectivity for different GluN2 subunits is a crucial determinant of their therapeutic window and potential side-effect profile.
Data Presentation: Inhibitory Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against various NMDA receptor subunits. This data provides a quantitative basis for comparing their potency and selectivity. It is important to note that while receptor inhibition is a prerequisite for their neuroprotective action against excitotoxicity, direct comparative studies on their neuroprotective efficacy (e.g., EC50 in cell viability assays) are limited in the currently available literature.
Table 1: Inhibitory Potency (IC50, µM) of this compound and its Analogs against NMDA Receptor Subunits
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D |
| This compound | >330[1][2] | >330[1][2] | 7.0[1] | 2.7[1] |
| DQP-26 | >100 | >100 | 0.77 | 0.44 |
| (S)-(-)-DQP-997-74 | 5.2 | 16 | 0.069 | 0.035 |
Table 2: Inhibitory Potency (IC50, µM) of Alternative NMDA Receptor Antagonists
| Compound | GluN1/GluN2A | GluN1/GluN2B | GluN1/GluN2C | GluN1/GluN2D |
| Ifenprodil | Insensitive[3] | 0.072[3] | - | - |
| TCN-201 | pIC50 = 6.8 | pIC50 < 4.3 | - | - |
II. Mechanisms of Action and Signaling Pathways
The distinct neuroprotective and potential side-effect profiles of these compounds are rooted in their different mechanisms of action and the downstream signaling pathways they modulate.
This compound and its Analogs: Targeting GluN2C/D for Neuroprotection
This compound and its more potent analogs act as noncompetitive negative allosteric modulators with a preference for GluN2C and GluN2D subunits.[1] Their inhibition is voltage-independent and dependent on the presence of glutamate.[1] By selectively inhibiting GluN2C/D-containing NMDA receptors, these compounds can potentially reduce excitotoxicity in brain regions where these subunits are expressed, such as the cerebellum and certain interneurons, while sparing the more widespread GluN2A and GluN2B subunits that are crucial for normal synaptic plasticity. The downstream signaling from GluN2C/D activation is primarily linked to the modulation of calcium influx and neuronal excitability.[4][5]
This compound Signaling Pathway
Ifenprodil: Targeting GluN2B-Mediated Excitotoxicity
Ifenprodil is a non-competitive antagonist that selectively targets NMDA receptors containing the GluN2B subunit.[6] Overactivation of GluN2B-containing NMDA receptors, which are often located extrasynaptically, is strongly linked to excitotoxic cell death pathways. One of the key downstream effectors is the Death-Associated Protein Kinase 1 (DAPK1), which, upon activation, can promote neuronal apoptosis.[7][8][9][10] By inhibiting GluN2B, ifenprodil can mitigate this pro-death signaling.
Ifenprodil Signaling Pathway
TCN-201: Allosteric Modulation of GluN2A for Potential Neuroprotection
TCN-201 is a negative allosteric modulator that selectively targets GluN2A-containing NMDA receptors.[11][12][13] Its mechanism is unique as it acts at the glycine-binding site on the GluN1 subunit, but its selectivity is conferred by the associated GluN2A subunit. Activation of GluN2A-containing receptors is often linked to pro-survival signaling pathways, including the activation of Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which promote the expression of neuroprotective genes.[14][15] While antagonizing a pro-survival pathway may seem counterintuitive for neuroprotection, the therapeutic rationale is to dampen excessive NMDA receptor activation to prevent excitotoxicity, while potentially preserving basal neuroprotective signaling.
TCN-201 Signaling Pathway
III. Experimental Protocols
To facilitate the direct comparison of these compounds, detailed protocols for two standard in vitro neuroprotection assays are provided below.
Lactate Dehydrogenase (LDH) Release Assay for Quantifying Excitotoxicity
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.
Experimental Workflow:
References
- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons | PLOS Computational Biology [journals.plos.org]
- 6. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-death NMDA receptor signaling is promoted by the GluN2B C-terminus independently of Dapk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAPK1 mediates LTD by making CaMKII/GluN2B binding LTP-specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DAPK1 Promotes Extrasynaptic GluN2B Phosphorylation and Striatal Spine Instability in the YAC128 Mouse Model of Huntington Disease [frontiersin.org]
- 10. Pro-death NMDA receptor signaling is promoted by the GluN2B C-terminus independently of Dapk1 | eLife [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. GluN2A/ERK/CREB Signaling Pathway Involved in Electroacupuncture Regulating Hypothalamic-Pituitary-Adrenal Axis Hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GluN2A/ERK/CREB Signaling Pathway Involved in Electroacupuncture Regulating Hypothalamic-Pituitary-Adrenal Axis Hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
DQP-1105 and PCP in Schizophrenia Models: A Comparative Analysis
A comprehensive comparison between the novel N-methyl-D-aspartate (NMDA) receptor antagonist DQP-1105 and the well-established schizophrenia model-inducing agent, phencyclidine (PCP), is currently hampered by a lack of publicly available preclinical data on this compound in behavioral models of schizophrenia. While extensive research has characterized the effects of PCP, this compound's activity in assays relevant to the positive, negative, and cognitive symptoms of schizophrenia has not been reported in the scientific literature.
This guide will therefore outline the known mechanisms of action for both compounds and detail the established effects of PCP in schizophrenia models. The aim is to provide a framework for future comparative studies, should data on this compound become available.
Mechanism of Action: Targeting the NMDA Receptor
Both this compound and PCP exert their primary effects through the NMDA receptor, a critical component of glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia. However, their mechanisms of action at the receptor are distinct.
This compound is a noncompetitive negative allosteric modulator (NAM) of the NMDA receptor, with high selectivity for receptors containing the GluN2C and GluN2D subunits.[1][2][3] It inhibits receptor function in a voltage-independent manner and its binding is dependent on the presence of glutamate.[1][2][4] This selectivity for GluN2C/2D subunits suggests a more targeted approach to modulating NMDA receptor function compared to broad-spectrum antagonists.
Phencyclidine (PCP) is a noncompetitive NMDA receptor antagonist that acts as a channel blocker.[5][6] It binds to a site within the ion channel of the receptor, physically obstructing the flow of ions and thereby inhibiting receptor activity.[5] Unlike this compound, PCP's antagonism is not specific to particular GluN2 subunits.
The distinct mechanisms and subunit selectivities of these two compounds are expected to translate into different pharmacological and behavioral profiles.
Phencyclidine (PCP) as a Model for Schizophrenia
PCP is widely used to induce schizophrenia-like symptoms in animal models. Its administration can replicate a range of behavioral abnormalities that correspond to the three core symptom domains of schizophrenia in humans:
-
Positive Symptoms: PCP reliably induces hyperlocomotion in rodents, which is considered a model of the psychosis-like symptoms of schizophrenia.[7]
-
Negative Symptoms: PCP administration can lead to social withdrawal and deficits in social interaction, mimicking the social apathy and anhedonia seen in schizophrenia.[7]
-
Cognitive Deficits: PCP impairs performance in a variety of cognitive tasks, including those assessing working memory (e.g., Y-maze), visual memory (e.g., novel object recognition), and sensorimotor gating (e.g., prepulse inhibition).[8][9][10][11]
This compound: An Uncharacterized Profile in Schizophrenia Models
To date, there are no published studies evaluating the effects of this compound in animal models of schizophrenia. Research on this compound has primarily focused on its mechanism of action and its potential therapeutic effects in other neurological conditions, such as epilepsy.[2][12] One study investigated the impact of neonatal administration of this compound on cortical interneuron development, but did not assess behavioral outcomes relevant to schizophrenia.[13]
Future Directions and the Need for Comparative Data
The selective antagonism of GluN2C/2D-containing NMDA receptors by this compound presents a novel therapeutic hypothesis for schizophrenia. The GluN2C and GluN2D subunits have been implicated in the pathophysiology of the disorder, and modulating their activity could potentially offer a more targeted treatment approach with fewer side effects than non-selective NMDA receptor antagonists.[5][6]
To understand the therapeutic potential of this compound and to meaningfully compare it to PCP, future preclinical studies are essential. These studies should employ a battery of standardized behavioral assays to assess the effects of this compound on locomotor activity, social interaction, cognitive function, and sensorimotor gating.
Experimental Protocols for Future Comparative Studies
The following are detailed methodologies for key experiments that would be necessary to compare the effects of this compound and PCP in schizophrenia models.
Locomotor Activity
-
Objective: To assess the effects of this compound and PCP on spontaneous locomotor activity, a measure of psychomotor agitation relevant to the positive symptoms of schizophrenia.
-
Apparatus: Open field arena equipped with automated photobeam detection systems or video tracking software.
-
Procedure:
-
Habituate rodents to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound, PCP, or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: Compare locomotor activity between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Objective: To evaluate the effects of this compound and PCP on sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Apparatus: Startle response system with a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Habituate the animal to the startle chamber with background noise.
-
Present a series of trials, including:
-
Pulse-alone trials (a loud acoustic stimulus).
-
Prepulse-plus-pulse trials (a weaker acoustic prepulse preceding the loud pulse).
-
No-stimulus trials (background noise only).
-
-
Vary the intensity of the prepulse and the interval between the prepulse and the pulse.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity. Compare PPI levels between treatment groups.
Novel Object Recognition (NOR)
-
Objective: To assess the impact of this compound and PCP on recognition memory, a cognitive domain impaired in schizophrenia.
-
Apparatus: Open field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty open field arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.
-
Test Phase: After a retention interval, return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: Measure the time spent exploring the novel and familiar objects. Calculate a discrimination index. Compare the discrimination index between treatment groups.
Social Interaction Test
-
Objective: To examine the effects of this compound and PCP on social behavior, relevant to the negative symptoms of schizophrenia.
-
Apparatus: A three-chambered social interaction arena or an open field.
-
Procedure (Three-Chamber Test):
-
Habituation: Allow the subject animal to freely explore all three chambers.
-
Sociability Phase: Place a novel "stranger" animal in a wire cage in one of the side chambers and an empty cage in the other. Place the subject animal in the center chamber and allow it to explore.
-
Social Novelty Phase: Replace the empty cage with a second novel stranger animal.
-
-
Data Analysis: Measure the time spent in each chamber and the time spent interacting with each caged animal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the NMDA receptor and a typical experimental workflow for preclinical drug comparison.
Conclusion
While a direct comparison between this compound and PCP in schizophrenia models is not currently possible due to a lack of data for this compound, the distinct pharmacological profiles of these two NMDA receptor modulators suggest they would have differential effects. PCP, as a non-selective channel blocker, induces a broad range of schizophrenia-like behaviors. This compound, with its selective negative allosteric modulation of GluN2C/2D subunits, represents a more targeted approach. The elucidation of this compound's behavioral phenotype in preclinical schizophrenia models is a critical next step in determining its potential as a novel therapeutic for this complex disorder. The experimental protocols and conceptual frameworks provided here offer a roadmap for such an investigation.
References
- 1. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effect of NMDA receptor GluN2C and GluN2D subunit ablation on behavior and channel blocker-induced schizophrenia phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Limbic Regions Mediate the Disruption of Prepulse Inhibition Produced in Rats by the Noncompetitive NMDA Antagonist Dizocilpine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Object Recognition in Rats With NMDAR Dysfunction in CA1 After Stereotactic Injection of Anti-NMDAR Encephalitis Cerebrospinal Fluid [frontiersin.org]
- 11. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for DQP-1105
This document provides critical guidance on the proper handling and disposal of DQP-1105, a potent and selective noncompetitive NMDA receptor antagonist. Adherence to these procedures is essential to ensure laboratory safety and environmental compliance. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not located. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements in your region.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Avoid Inhalation and Contact: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke when working with this compound. If swallowed, seek immediate medical attention.[1]
-
Storage: Store this compound at -20°C for long-term stability.[2][3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Step-by-Step Disposal Procedures for this compound
-
Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) office to understand the specific protocols for chemical waste disposal.
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sink or with regular trash.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealable container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be collected in a designated hazardous waste container.
-
Liquid Waste (Solutions): Solutions of this compound, typically in DMSO, should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the appropriate hazard warnings as determined by your EHS department.
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials until they can be collected by your institution's hazardous waste management service.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup of the chemical waste by a licensed hazardous waste disposal company.
Quantitative Data Summary
The primary quantitative data available for this compound relates to its inhibitory potency (IC₅₀) at various NMDA receptor subunits.
| Receptor Subunit | IC₅₀ (μM) |
| GluN2D | 2.7[2][4] |
| GluN2C | 7.0 - 8.5[2][4] |
| GluN2B | 121[2] |
| GluK2 | 153[2] |
| GluA1 | 198[2] |
| GluN2A | 206[2] |
Experimental Protocol: In Vitro NMDA Receptor Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of this compound on NMDA receptors expressed in a cell line (e.g., HEK293 cells).
-
Preparation of this compound Stock Solution:
-
Dissolve solid this compound in high-purity DMSO to create a concentrated stock solution (e.g., 50-100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2C or GluN1/GluN2D).
-
Plate the cells in a suitable format for the assay (e.g., 96-well plate for fluorescence-based assays).
-
-
Calcium Influx Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound for a specified period.
-
Stimulate the NMDA receptors by adding their agonists, glutamate and glycine.
-
Measure the resulting change in fluorescence, which corresponds to calcium influx through the activated NMDA receptor channels.
-
-
Data Analysis:
-
Plot the fluorescence response against the concentration of this compound.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the NMDA receptor response.
-
Visualizations
Caption: Logical workflow for the proper disposal of this compound.
Caption: Inhibitory action of this compound on the NMDA receptor signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
